Product packaging for Cefazolin(Cat. No.:CAS No. 25953-19-9)

Cefazolin

Número de catálogo: B047455
Número CAS: 25953-19-9
Peso molecular: 454.5 g/mol
Clave InChI: MLYYVTUWGNIJIB-BXKDBHETSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cefazolin is a first-generation cephalosporin antibiotic valued in microbiological and pharmacological research for its potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including penicillin-sensitive and penicillin-resistant Staphylococcus aureus. Its primary mechanism of action involves high-affinity binding to essential penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding irreversibly inhibits the transpeptidation step of peptidoglycan synthesis, a critical process for maintaining cell wall structural integrity. The disruption of cell wall synthesis leads to osmotic instability and ultimately results in bacterial cell lysis and death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N8O4S3 B047455 Cefazolin CAS No. 25953-19-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYYVTUWGNIJIB-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022753
Record name Cefazolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefazolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L
Record name CEFAZOLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cefazolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Needles from aqueous acetone

CAS No.

25953-19-9
Record name Cefazolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25953-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefazolin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefazolin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefazolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefazolin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFAZOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS69L0Y4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CEFAZOLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cefazolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198-200 °C (decomposes)
Record name CEFAZOLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanistic Research of Cefazolin S Antimicrobial Action

Elucidation of Cefazolin's Interaction with Penicillin-Binding Proteins (PBPs)

This compound, like other beta-lactam antibiotics, acts by binding to penicillin-binding proteins (PBPs), which are enzymes located inside the bacterial cell wall. drugbank.comwikipedia.orgnih.govpatsnap.com These PBPs are essential for the final stages of peptidoglycan synthesis, a vital component providing structural integrity and protection to the bacterial cell wall. patsnap.comasm.orgpatsnap.com

The binding of this compound to PBPs inhibits their function, thereby preventing the bacteria from properly synthesizing their cell walls. drugbank.comwikipedia.orgnih.govpatsnap.com This inhibition affects the third and last stage of bacterial cell wall synthesis. drugbank.comnih.gov The cell wall is a rigid structure crucial for bacterial survival, protecting the cell from osmotic pressure. patsnap.compatsnap.com

PBPs catalyze the transpeptidation process, which involves the cross-linking of peptidoglycan chains, a necessary step for the strength and rigidity of the bacterial cell wall. nih.govpatsnap.comasm.orgnih.gov When this compound attaches to these proteins, it disrupts this cross-linking process of the peptidoglycan layers. patsnap.comasm.orgnih.gov This interference leads to a weakened and unstable cell wall. patsnap.comasm.org

This compound exhibits a particular affinity for certain PBPs. In Gram-positive bacteria, this compound has a particular affinity for PBP-1 and PBP-3. asm.orgresearchgate.net PBP-1 is typically found in Staphylococcus aureus, while PBP-3 is present in both Gram-positive and some Gram-negative bacteria. asm.orgresearchgate.net For Escherichia coli (strain K12), this compound has been identified as an inhibitor of Penicillin-binding protein 1A, Penicillin-binding protein 1B, and Penicillin-binding protein 1C. drugbank.com Some research also indicates preferential binding to PBP2 in general use. researchgate.net

Structural Basis for this compound's Spectrum of Activity

This compound is a first-generation cephalosporin (B10832234), characterized by its beta-lactam core structure. patsnap.commedicinenet.commdpi.com Changes in the R1 side chain at position 7 of the beta-lactam ring differentiate the spectrum of activity among cephalosporin generations. mdpi.com Its molecular structure allows for effective penetration and interaction with bacterial targets. droracle.ai

This compound demonstrates significant activity against a wide range of Gram-positive bacteria. patsnap.commedicinenet.compfizer.commedsafe.govt.nz This includes clinically important species such as Staphylococcus aureus (including penicillinase-producing strains but excluding methicillin-resistant strains), Staphylococcus epidermidis, Streptococcus agalactiae, Streptococcus pneumoniae, and Streptococcus pyogenes. medicinenet.compfizer.commedsafe.govt.nzpfizer.comnih.gov Many strains of enterococci are resistant to this compound. medicinenet.commedsafe.govt.nz

Table 1: Susceptibility of Key Gram-Positive Bacteria to this compound

Bacterial SpeciesSusceptibility to this compoundNotes
Staphylococcus aureusSusceptibleIncluding penicillinase-producing strains
Staphylococcus epidermidisSusceptible
Streptococcus agalactiaeSusceptible
Streptococcus pneumoniaeSusceptible
Streptococcus pyogenesSusceptible
Methicillin-resistant staphylococciResistantUniformly resistant to this compound pfizer.compfizer.comnih.gov
EnterococciResistantMany strains are resistant medicinenet.commedsafe.govt.nz

In addition to Gram-positive activity, this compound also shows effectiveness against some Gram-negative bacteria, including Escherichia coli, Proteus mirabilis, and Klebsiella species. patsnap.commedicinenet.comdroracle.aipfizer.commedsafe.govt.nzpfizer.compediatriconcall.com However, its spectrum against Gram-negative organisms is more limited compared to later generations of cephalosporins. patsnap.com Most isolates of indole-positive Proteus (Proteus vulgaris), Enterobacter species, Morganella morganii, Providencia rettgeri, Serratia species, and Pseudomonas species are generally resistant to this compound. nih.gov

Table 2: this compound's In Vitro Activity Comparison (Selected Organisms)

AntibioticActivity vs. Escherichia coliActivity vs. Klebsiella
This compound2- to 8-fold more active2- to 8-fold more active
Cephaloridine (B1668813)Less activeLess active
Cephalothin (B1668815)Less activeLess active
Cephalexin (B21000)Slightly less activeSlightly less active

Data based on comparative studies against 233 strains of Gram-positive and Gram-negative organisms. asm.orgresearchgate.netnih.gov

Table 3: this compound Serum Concentrations After Intramuscular Injection in Normal Subjects

Dose (mg)Mean Peak Serum Concentration (µg/mL) (1 hour post-injection)Detectable at 8 hours
100038.8Yes
50018.6Yes
25012.2Yes

Data based on a study in 10 normal subjects. asm.orgresearchgate.netnih.gov

Activity against Select Gram-Negative Organisms

This compound demonstrates activity against a range of Gram-negative bacteria. It has been shown to be effective against Escherichia coli, Proteus mirabilis, and Klebsiella species pfizer.comresearchgate.netnih.govasm.orgdroracle.ai. Research indicates that this compound is two- to eight-fold more active against Escherichia coli and Klebsiella compared to other cephalosporins like cephaloridine and cephalexin in in vitro bactericidal activity assays nih.govasm.org. While effective against these specific Gram-negative pathogens, it is important to note that this compound is generally not effective against organisms producing extended-spectrum beta-lactamases (ESBLs), Pseudomonas, or Enterobacter species droracle.ai.

The comparative in vitro activity of this compound against certain Gram-negative organisms relative to other cephalosporins is summarized below:

OrganismThis compound Activity (Relative to Cephaloridine/Cephalexin)Source
Escherichia coli2- to 8-fold more active nih.govasm.org
Klebsiella species2- to 8-fold more active nih.govasm.org
Proteus mirabilisActive pfizer.comdroracle.ai
ESBL-producing organismsNot effective droracle.ai
Pseudomonas speciesNot effective droracle.ai
Enterobacter speciesNot effective droracle.ai

Molecular Determinants of Outer Membrane Penetration in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria acts as a selective barrier, regulating the passage of molecules, including antibiotics, into the periplasmic space mdpi.comubc.caasm.orgmdpi.com. This compound's ability to penetrate this outer membrane is primarily mediated by porin channels, which are β-barrel-shaped outer membrane proteins (Omps) mdpi.comubc.caasm.orgmdpi.comnih.gov. These porins facilitate the passive diffusion of hydrophilic compounds like this compound mdpi.comubc.ca.

Studies have shown that the loss or alteration of these porin proteins can significantly reduce the outer membrane permeation of this compound in species such as Escherichia coli, Proteus mirabilis, and Enterobacter cloacae nih.gov. This reduction in permeation directly correlates with a notable decrease in bacterial susceptibility to cephalosporins, suggesting that these porin channels represent the main pathway for this compound's entry nih.gov. The molecular structure of this compound is believed to contribute to its enhanced penetration of the outer membrane of Gram-negative bacteria, distinguishing it from some other cephalosporins droracle.ai.

Stability against Beta-Lactamases

This compound exhibits a degree of stability against certain beta-lactamase enzymes, which are bacterial enzymes capable of hydrolyzing the beta-lactam ring, thereby inactivating beta-lactam antibiotics pfizer.comdroracle.aiasm.org. Research, particularly involving regrowth studies, indicates that this compound's stability to beta-lactamases is generally greater than that of some other beta-lactam agents asm.org. This enhanced stability against certain beta-lactamases is considered a factor contributing to this compound's broader spectrum of activity against Gram-negative bacteria droracle.ai. However, it is crucial to note that this compound, like other first-generation cephalosporins, is susceptible to inactivation by predominant mechanisms of bacterial resistance, including the presence of extended-spectrum beta-lactamases (ESBLs) and enzymatic hydrolysis pfizer.comdroracle.ai. Therefore, this compound is not effective against ESBL-producing organisms droracle.ai.

Pharmacological Research and Pharmacodynamic Principles of Cefazolin

Pharmacokinetic Research of Cefazolin

Pharmacokinetic studies of this compound reveal its characteristic absorption, distribution, metabolism, and elimination profile, which is largely influenced by its parenteral administration and rapid renal excretion. drugbank.com

This compound is not absorbed from the gastrointestinal tract and must be administered parenterally, typically via intravenous (IV) or intramuscular (IM) routes. drugbank.com

Following intramuscular (IM) administration, peak serum concentrations are generally attained within 1 to 2 hours. For a 500 mg IM dose, mean serum concentrations were reported as 37 mcg/mL at 1 hour, decreasing to 3 mcg/mL at 8 hours. A 1 gram IM dose resulted in mean serum concentrations of 64 mcg/mL at 1 hour and 7 mcg/mL at 8 hours. nih.gov In normal volunteers, peak serum levels after a 500 mg IM dose ranged from 44 to 70 µg/mL, occurring 30 to 60 minutes post-injection. asm.org The serum half-life following IM administration is approximately 2.0 hours. drugbank.comnih.gov

For intravenous (IV) administration, peak plasma concentrations are achieved rapidly, typically within 5 minutes. medscape.com A 1 gram IV dose in normal volunteers resulted in mean serum concentrations peaking at approximately 185 mcg/mL, declining to about 4 mcg/mL at 8 hours. nih.gov The serum half-life after IV administration is approximately 1.8 hours. drugbank.comnih.gov Studies involving constant intravenous infusion, such as a regimen of 3.5 mg/kg for 1 hour followed by 1.5 mg/kg for the subsequent 2 hours, demonstrated a steady serum level of approximately 28 mcg/mL by the third hour. nih.govbaxter.ca

Table 1: Mean Serum Concentrations of this compound Following Parenteral Administration

Dose (mg)Administration RouteTime (hours)Mean Serum Concentration (mcg/mL)Reference
500IM137 nih.gov
500IM83 nih.gov
1000IM164 nih.gov
1000IM87 nih.gov
1000IVPeak (5 min)~185 nih.govmedscape.com
1000IV8~4 nih.gov
~250 (3.5 mg/kg) then ~100 (1.5 mg/kg)IV (constant infusion)3 (steady state)~28 nih.govbaxter.ca

This compound is characterized as a hydrophilic drug. mdpi.comfrontiersin.org Its distribution into various body tissues and fluids has been extensively studied.

In synovial fluid, this compound levels become comparable to those in serum approximately 4 hours after drug administration. nih.govbaxter.canih.gov Bile levels in patients without obstructive biliary disease can reach or even exceed serum levels by up to five times; however, in cases of obstructive biliary disease, bile concentrations are considerably lower than serum levels. nih.govbaxter.ca this compound also demonstrates prompt transfer across the placenta, and it is found in very low concentrations in the milk of nursing mothers. drugbank.comnih.gov

Penetration into the cerebrospinal fluid (CSF) is generally considered poor. medscape.comoup.comyuntsg.commdpi.com Despite this, some studies suggest that therapeutic CSF concentrations can be achieved, particularly with higher doses or in the presence of meningeal inflammation. oup.comyuntsg.comuspharmacist.com For instance, a study involving patients with Staphylococcus spp. meningitis receiving high-dose continuous infusions (6–12 g daily) reported a median CSF concentration of 2.8 mg/L. oup.com In critically ill adults receiving 2000 mg IV every 8 hours for external ventricular drain prophylaxis, the median CSF Cmax and Cmin values were 2.97 mg/L and 1.59 mg/L, respectively. The median CSF to serum area under the curve (AUC) ratio in these patients was 6.7%. oup.com

Regarding interstitial fluid (ISF), studies have indicated that unbound this compound concentrations in plasma closely mirror unbound concentrations found within the tissues. nih.govasm.org The penetration of unbound drug from plasma to ISF was reported as a median of 85% in patients undergoing abdominal aortic aneurysm surgery. nih.gov Microdialysis is considered the gold standard for measuring tissue ISF concentrations. asm.org Interstitial brain concentrations of this compound may also be achievable for susceptible organisms. yuntsg.com

This compound exhibits high binding to plasma proteins. Reported protein binding percentages typically range from 74% to 86% drugbank.commedscape.com, with some sources citing approximately 80% mdpi.comyuntsg.comresearchgate.net or a median of 87% nih.govasm.org. The unbound fraction of this compound is the pharmacologically active component. researchgate.net

Research indicates that the protein binding of this compound can be saturable in vivo, both between and within individual patients. researchgate.netnih.gov For example, mean values for the percentage of unbound this compound have been observed to range from 9% at low concentrations (8.5 mg/L) to 51% at high concentrations (140 mg/L). researchgate.netnih.gov In patients receiving this compound for infection, protein binding was reported as 81.3% for trough concentrations and 68.7% for peak concentrations. researchgate.net The unbound fraction has been shown to correlate significantly with serum albumin concentrations and estimated glomerular filtration rate (eGFR). mdpi.com Critically ill patients, in particular, may exhibit a higher unbound fraction of the drug. mdpi.comresearchgate.net

This compound is unique among some antibiotics as it is not metabolized in the body. drugbank.commedscape.com Instead, it is excreted unchanged, primarily in the urine. drugbank.comnih.govbaxter.cayuntsg.com The kidneys are the main organ responsible for its elimination. mdpi.comfrontiersin.org

Approximately 60% of an administered this compound dose is excreted in the urine within the first six hours, with this percentage increasing to 70%-80% within 24 hours. drugbank.comnih.govbaxter.cayuntsg.com The renal clearance of this compound occurs primarily through glomerular filtration, with a lesser degree of tubular secretion also contributing to its elimination. asm.orgmedsafe.govt.nz The total elimination constant of this compound demonstrates a linear relationship with creatinine (B1669602) clearance in patients with impaired renal function, highlighting the kidney's role as the main determinant of its elimination. asm.orgelsevier.es For instance, the serum half-life in anephric patients is approximately 42 hours, a significant prolongation compared to the mean of 1.6 hours observed in individuals with normal renal function. asm.org Co-administration of probenecid (B1678239) can reduce the renal tubular secretion of cephalosporins, including this compound, thereby affecting its elimination rate. asm.orgnih.govwikipedia.org

Peak urine concentrations of this compound can reach approximately 2,400 mcg/mL following a 500 mg intramuscular dose and 4,000 mcg/mL after a 1 gram intramuscular dose. nih.govmedsafe.govt.nz

Metabolism and Elimination Pathways

Influence of Renal Function on this compound Pharmacokinetics

This compound is predominantly eliminated unchanged by the kidneys through both glomerular filtration and renal tubular secretion glowm.comnih.govnih.govasm.org. Consequently, renal function significantly impacts its pharmacokinetics. In individuals with normal renal function, the serum half-life of this compound typically ranges from 1.6 to 2.2 hours unmc.eduglowm.comnih.govnih.govasm.orgasm.orgoup.compfizer.com. However, this half-life is markedly prolonged in patients with impaired renal function glowm.comnih.govnih.govasm.orgoup.comoup.com.

Studies have shown a linear relationship between the total elimination constant of this compound and creatinine clearance nih.govnih.govasm.org. For instance, in patients with a glomerular filtration rate (GFR) above 90 mL/min, the serum half-life is approximately 2.0 ± 0.7 hours oup.com. As renal function declines, the half-life increases considerably; at a GFR of 20 mL/min, the half-life extends to about 10 hours oup.com. In severely uremic or anephric patients (creatinine clearance below 5 mL/min), the serum half-life can be as long as 35 to 45 hours, or even up to 42 hours in anephric patients glowm.comnih.govnih.govasm.orgoup.comoup.comasm.org.

Despite significant renal impairment, high concentrations of this compound can still be achieved in urine, even in uremic patients with clearance exceeding 10 mL/min nih.govnih.govasm.orgoup.com. Hemodialysis effectively removes this compound, necessitating post-dialysis dose adjustments glowm.comasm.org. Peritoneal dialysis, however, has less impact on this compound's serum half-life asm.org. Protein binding of this compound, typically 74% to 86% in individuals with normal renal function, can be reduced in uremic patients, even with adequate serum albumin levels glowm.comasm.orgoup.com. This reduction in protein binding can influence the unbound (active) concentration of the drug.

Renal Function (Creatinine Clearance/GFR)Approximate this compound Serum Half-LifeReference
Normal (GFR > 90 mL/min)1.6 - 2.2 hours unmc.eduglowm.comnih.govnih.govasm.orgasm.orgoup.compfizer.comoup.com
Impaired (GFR ~20 mL/min)~10 hours oup.com
Severely Uremic/Anephric (CrCl < 5-10 mL/min)35 - 45 hours (up to 42 hours) glowm.comnih.govnih.govasm.orgoup.comoup.comasm.org

Pharmacodynamic Research of this compound

The efficacy of beta-lactam antibiotics, including this compound, is best correlated with the time that the unbound drug concentration remains above the MIC (fT>MIC) unmc.eduresearchgate.netoup.comasm.orguspharmacist.com. For cephalosporins, a target of >50% fT>MIC is often referenced for efficacy, though maximal bactericidal effect may require >60-70% fT>MIC researchgate.netasm.orguspharmacist.com. In critically ill patients, more ambitious targets like 100% fT>MIC or even 100% fT>4xMIC may be considered to improve clinical outcomes asm.orgnih.gov.

Minimum Inhibitory Concentration (MIC) Determinations

MICs are fundamental in determining the susceptibility of bacterial pathogens to this compound. This compound demonstrates activity against a range of Gram-positive and some Gram-negative organisms, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, methicillin-susceptible Staphylococcus aureus (MSSA), and Streptococcus pneumoniae, as well as group A beta-hemolytic streptococci unmc.eduglowm.com.

For systemic infections, the Clinical and Laboratory Standards Institute (CLSI) has established MIC breakpoints for Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis as susceptible (S) ≤2 µg/mL, intermediate (I) 4 µg/mL, and resistant (R) ≥8 µg/mL clsi.org. For uncomplicated urinary tract infections (uUTIs) caused by indicated Enterobacterales, a this compound MIC of ≤16 µg/mL has been proposed as a surrogate susceptible breakpoint for oral cephalosporins, showing high predictive value for several oral cephalosporins asm.orgnih.govclsi.orgfda.gov. However, the FDA has noted insufficient data to support this specific breakpoint as a surrogate for oral cephalosporins in uUTIs fda.gov.

The MIC of this compound for MSSA is typically ≤2 mcg/mL, and for Streptococcus spp. it is <0.12 mcg/mL uspharmacist.com. Static time-kill studies have shown that increasing this compound concentrations above the MIC (e.g., 1 mg/L for MSSA) does not significantly enhance the rate or extent of bacterial killing, consistent with its time-dependent bactericidal action nih.govmdpi.com.

Pathogen GroupThis compound Systemic MIC Breakpoints (CLSI)Reference
E. coli, K. pneumoniae, P. mirabilisS ≤2 µg/mL; I 4 µg/mL; R ≥8 µg/mL clsi.org
MSSATypically ≤2 µg/mL unmc.eduuspharmacist.com
Streptococcus spp.<0.12 µg/mL uspharmacist.com

Time Above MIC (fT>MIC) Studies

fT>MIC is the primary pharmacodynamic index for beta-lactam antibiotics, including this compound, correlating with their efficacy unmc.eduresearchgate.netoup.comasm.orguspharmacist.com. For cephalosporins, the fT>MIC target associated with positive clinical outcomes in critically ill patients is typically between 50% and 100% of the dosing interval oup.com. For maximal bactericidal effect, targets of >60-70% fT>MIC are often cited researchgate.netasm.org.

Studies evaluating this compound regimens have shown varying fT>MIC attainment. For instance, in patients with invasive Staphylococcus aureus infections, achieving 100% fT>MIC was observed in 86% of patients, but this dropped to 45% when a more stringent target of 100% fT>4xMIC was evaluated nih.govmdpi.com. Monte Carlo simulations for central nervous system (CNS) infections indicated that a standard this compound dosing regimen of 2g administered intermittently every 8 hours did not achieve ≥90% probability of target attainment (PTA) for any MIC evaluated asm.orgasm.orgduke.edu. Higher total daily doses or continuous infusion strategies were found to be necessary to achieve satisfactory PD targets for MSSA CNS infections, particularly when the MIC exceeded 0.5 mg/L asm.orgasm.orgduke.edu. Continuous infusions were more likely to achieve PD target attainment compared to intermittent infusions, especially for MICs >0.5 mg/L asm.org.

In Vitro Pharmacodynamic Models (e.g., Hollow-Fiber Infection Model)

In vitro pharmacodynamic models, such as the hollow-fiber infection model (HFIM), are critical tools for simulating human pharmacokinetic profiles and assessing antimicrobial efficacy against target pathogens nih.govmdpi.comoup.commdpi.comasm.orgfibercellsystems.comoup.com. These models allow for controlled evaluation of drug dynamics and bacterial responses, providing data that can more accurately reflect biological responses than static time-kill assays alone fibercellsystems.com.

In HFIM studies, this compound's pharmacodynamics have been characterized against various pathogens. For example, a one-compartment in vitro model was used to assess the efficacy of human-simulated this compound tissue concentrations against MSSA and Enterobacteriaceae. This model simulated a steady-state trough of free drug concentration achieved in human lower limb tissue after intravenous doses, demonstrating the antimicrobial exposures in patients with compromised vasculature oup.com. Static concentration time-kill assays, often preceding HFIM, have shown that for this compound, increasing the concentration above the MIC does not significantly increase the rate or extent of bacterial killing, reinforcing its time-dependent nature nih.govmdpi.com.

The HFIM has also been employed to evaluate this compound's efficacy in combination with other agents, such as daptomycin (B549167) against Staphylococcus aureus asm.org, or in repurposing studies, for instance, with avibactam (B1665839) against drug-resistant Mycobacterium tuberculosis mdpi.comfrontiersin.org. These models provide valuable insights into optimal drug exposure for bacterial kill and can help determine the potential utility of compounds for antimicrobial activity and dosing optimization fibercellsystems.comfrontiersin.org.

Pharmacodynamic Target Attainment Analyses

Pharmacodynamic target attainment analyses, often utilizing Monte Carlo simulations, are used to predict the probability that a specific dosing regimen will achieve the desired pharmacodynamic target (e.g., fT>MIC) against a range of pathogen MICs asm.orgoup.comasm.orgnih.govmdpi.comasm.orgduke.eduasm.orgmdpi.complos.orgoup.comoup.com. A probability of target attainment (PTA) of ≥90% is generally considered adequate oup.comasm.orgasm.org.

Studies have performed PTA analyses for this compound in various clinical scenarios. For instance, in patients undergoing prostatectomy or nephrectomy, the probability of achieving an unbound concentration exceeding the MIC for E. coli or MSSA in a patient with normal renal function following a 1g this compound infusion was above 90% at 3 hours after the initial dose asm.org. However, in patients with invasive Staphylococcus aureus infections, while 86% achieved 100% fT>MIC, only 45% reached the more ambitious target of 100% fT>4xMIC nih.govmdpi.com.

For CNS infections, Monte Carlo simulations revealed that standard intermittent this compound regimens (e.g., 2g every 8 hours) often failed to achieve ≥90% PTA for relevant MICs (e.g., 0.5, 1, and 2 mg/L) asm.orgasm.orgduke.edu. Higher total daily doses or continuous infusion strategies were found to significantly improve PTA, particularly for isolates with increased MICs (≥0.5 mg/L) asm.orgasm.org. A study in pediatric cardiac surgery patients aimed to achieve 100% fT>MIC during surgery and 50% fT>MIC after surgery, defining PTA ≥90% as optimal oup.com. In cardiac surgery, a standard 2g this compound dose was found sufficient for target attainment in patients with normal renal function or impairment, but an additional dose was needed for those with augmented renal clearance at higher MICs mdpi.com.

PD TargetDosing Regimen (Intermittent)MIC = 0.5 mg/LMIC = 1 mg/LMIC = 2 mg/LReference
40% fT>MIC2g every 8 hours86%67%39% asm.orgasm.orgduke.edu
2g every 6 hours91%76%49% asm.orgasm.orgduke.edu
2g every 4 hours96%84%58% asm.orgasm.orgduke.edu
PD TargetDosing Regimen (Continuous Infusion)MIC = 0.5 mg/LMIC = 1 mg/LMIC = 2 mg/LReference
100% fT>MIC6g continuous infusion99%86%61% asm.orgasm.org
8g continuous infusion100%94%75% asm.orgasm.org
10g continuous infusion100%98%86% asm.orgasm.orgduke.edu
12g continuous infusion100%100%93% asm.orgasm.orgduke.edu
100% fT>4xMIC6g continuous infusion76%49%25% asm.orgasm.org
8g continuous infusion86%61%39% asm.orgasm.org
10g continuous infusion94%75%49% asm.orgasm.org
12g continuous infusion98%86%61% asm.orgasm.org

Population Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling

Population PK/PD modeling is a powerful approach that uses non-linear mixed-effects modeling to describe drug concentration-time profiles in a population and relate them to pharmacodynamic outcomes asm.orgnih.govmdpi.comasm.orgmdpi.comuliege.be. This method accounts for inter-individual variability and identifies covariates (e.g., renal function, body weight) that influence drug disposition and response asm.orgnih.govmdpi.comasm.orgmdpi.com.

Several population PK models for this compound have been developed across different patient populations, including those undergoing prostatectomy or nephrectomy, patients with invasive Staphylococcus aureus infections, and pediatric patients undergoing cardiac surgery asm.orgoup.comnih.govmdpi.commdpi.com. A two-compartment model with nonlinear protein binding has been used to describe this compound's population pharmacokinetics, where unbound systemic clearance was significantly associated with creatinine clearance asm.org. In a study of patients with invasive S. aureus infections, a population PK model was developed using non-linear mixed-effects modeling, revealing that elevated estimated creatinine clearance was a covariate for target non-attainment nih.govmdpi.com.

Monte Carlo simulations, integrated with population PK/PD models, are frequently used to evaluate various dosing regimens and calculate the probability of target attainment oup.comasm.orgasm.orgasm.orgmdpi.complos.orgoup.comuliege.be. These simulations have shown that higher than standard doses of this compound may be necessary to achieve adequate PTA, especially for isolates with increased MICs asm.orgasm.org. For instance, in cardiac surgery, population PK modeling and Monte Carlo simulations indicated that while a standard 2g dose was sufficient for target attainment in patients with normal renal function or impairment, patients with augmented renal clearance might require additional doses to achieve the desired PK/PD target mdpi.com. Population PK models have also been developed for this compound in pregnant women, describing its pharmacokinetics in maternal and umbilical cord plasma and simulating exposure in term neonates to assess target attainment for group B Streptococcus prophylaxis uliege.be.

Covariate Analysis (e.g., Renal Function, Albumin Levels)

Pharmacokinetic studies of this compound consistently highlight the profound impact of renal function and albumin levels on its disposition within the body. This compound is primarily eliminated by the kidneys through glomerular filtration and, to a lesser extent, tubular secretion asm.orgmdpi.com. Consequently, renal function is a critical covariate for this compound clearance asm.orgmdpi.comoup.com. Impaired renal function leads to a reduced elimination rate and a prolonged half-life of this compound, which can extend from approximately 1.9 hours in individuals with normal renal function to as long as 35-42 hours in severely uremic or anephric patients asm.orgoup.com. Studies have shown a strong negative correlation between creatinine clearance and the time this compound concentrations remain above the target minimum inhibitory concentration (MIC) when creatinine clearance is below 50 mL/min nih.gov.

Renal Function (eGFR-CG)Daily this compound Dosage (Intermittent Bolus)Daily this compound Dosage (Continuous Infusion)Impact on Target Attainment (100% fT&gt;target concentration)
&lt;10 mL/min/1.73 m22 g every 24 h mdpi.comRequires significant dose reduction to avoid accumulation mdpi.comdroracle.ai
10–30 mL/min/1.73 m22 g every 12 h mdpi.comRequires dose reduction mdpi.com
&gt;60 mL/min/1.73 m2Median 8 g mdpi.comHigher risk of target non-attainment with elevated estimated creatinine clearance mdpi.com
Normal renal function (CLcr ≥ 50 mL/min)Postoperative dosing intervals should be &lt;6 h to achieve 100% time above MIC nih.gov
Augmented renal clearance (eGFR &gt; 2.17 mL/s/1.73 m2)3 g/24 h (simulated) mdpi.comStandard 2g dose sufficient only if MIC up to 1 mg/L; additional doses needed for higher MICs mdpi.com

Albumin levels also play a significant role due to this compound's high protein binding, which ranges from approximately 70% to 86% in the average population mdpi.com. The unbound fraction of this compound, which is the pharmacologically active component, can vary, with reported fractions ranging from 12% to 40% asm.orgmdpi.com. A significant correlation has been observed between the unbound fraction and serum albumin concentrations, with lower albumin levels leading to a higher unbound fraction mdpi.com. This phenomenon is particularly evident in critically ill patients and those undergoing cardiopulmonary bypass, where hypoalbuminemia can increase the unbound fraction of this compound asm.orgmdpi.com. In uremic patients, protein binding of this compound can be markedly reduced even with adequate serum albumin concentrations oup.com. Studies have identified serum albumin concentration as a covariate influencing the maximum protein binding capacity of this compound asm.orgoup.com.

Research on Dosing Strategies and Optimization

Optimizing this compound dosing strategies is crucial to ensure adequate drug exposure and achieve desired pharmacodynamic targets, especially in diverse patient populations.

Research has explored the efficacy of continuous infusion (CI) versus intermittent dosing (ID) regimens for this compound, particularly concerning the achievement of pharmacodynamic targets. For beta-lactam antibiotics like this compound, efficacy is strongly related to the time the unbound drug concentration (fT) remains above the MIC (fT>MIC) oup.com. Studies suggest that continuous infusion may offer advantages in maintaining consistent therapeutic concentrations unmc.eduasm.org.

In a study comparing continuous and intermittent administration, higher unbound serum concentrations and a greater probability of target attainment were achieved with continuous infusion, even when the daily dosage was half that of intermittent administration (3 g/day for CI vs. 6 g/day for ID) mdpi.com. This suggests that continuous infusion may allow for lower total daily doses while still achieving adequate pharmacodynamic targets mdpi.comunmc.edu. Animal studies have also demonstrated that continuous infusion of this compound can lead to significantly more drug being present in tissue compared to identical quantities delivered as intermittent doses, resulting in a greater reduction in infection unmc.educapes.gov.br.

Dosing RegimenTotal Daily Dosage (Example)Plasma Concentration ProfileTissue Concentration ProfileProbability of Target Attainment (PTA)Notes
Intermittent Dosing (ID)6 g/day (2 g every 8 h) mdpi.comPeak and trough fluctuations asm.orgLower compared to CI for same daily dose mdpi.comStandard 2g q8h may not achieve ≥90% PTA for some MICs in CNS infections duke.edu
Continuous Infusion (CI)3 g/day (simulated) mdpi.com, 6 g/day nih.govStable mean levels (e.g., 52.6 µg/mL for 6 g daily) asm.orgGreater this compound exposure in subcutaneous and muscle tissue mdpi.comufl.eduresearchgate.netHigher compared to ID for lower daily dose mdpi.comMay allow for lower total daily dose while maintaining target attainment mdpi.comunmc.edu

A randomized controlled trial in patients undergoing major surgery found that continuous infusions of this compound consistently achieved better drug exposures and fractional target attainment (FTA) for different body weights and creatinine clearances, especially for less susceptible pathogens nih.gov. This was observed even with lower infusion doses nih.gov. For bone and joint infections, prolonged continuous intravenous this compound therapy has been reported as feasible and effective in achieving sustained serum and bone concentrations nih.govresearchgate.net.

Dosing strategies for this compound require careful consideration in specific patient populations due to altered pharmacokinetics.

High Body Weight (Obesity): this compound pharmacokinetics are considerably altered in obese patients nih.gov. Guidelines for surgical prophylactic dosing often recommend higher doses for patients with high body weight mdpi.comfda.govasm.orgdroracle.ai. For instance, a dose of 3 grams is frequently recommended for patients weighing 120 kg or more, compared to 2 grams for those weighing less than 120 kg mdpi.comfda.govdroracle.ai. This adjustment is supported by studies indicating that standard doses may result in subtherapeutic concentrations in obese patients due to increased volume of distribution droracle.ai. Research has shown that subjects weighing less than 120 kg exhibited higher tissue concentrations following a 2-gram this compound dose compared to subjects weighing over 120 kg fda.gov. While some studies suggest that a 2-gram prophylactic this compound dose can achieve appropriate unbound plasma and interstitial fluid concentrations in obese and morbidly obese bariatric surgery patients with normal renal function, particularly for surgical durations up to 4 hours, the need for higher doses in very high body weight individuals remains a subject of ongoing research asm.org. Body weight greater than 80.75 kg has been identified as a significant threshold for this compound dosing, with a 1-gram dose increasing the risk of infection by 85% mdpi.com.

Critically Ill Patients: Critically ill patients often exhibit altered drug metabolism, including augmented renal clearance, impaired renal function, and hypoalbuminemia, which can impact this compound pharmacokinetics mdpi.com. The unbound fraction of this compound has been observed to be higher in critically ill patients compared to non-critically ill patients mdpi.com. In critically ill children, body weight and estimated glomerular filtration rate (eGFR) were identified as influential covariates on this compound clearance nih.gov. Continuous infusion with adjusted dosing (e.g., 100 mg/kg/day, increasing to 150 mg/kg/day for children with body weight less than 10 kg or eGFR greater than 200 mL/min/1.73m2) has been suggested as an optimal regimen to achieve pharmacodynamic targets in critically ill children with normal and augmented renal function nih.gov. For critically ill adults, a prospective pharmacokinetic study found that this compound dosed for external ventricular drain (EVD) prophylaxis achieved cerebrospinal fluid (CSF) concentrations that suggest its viability as a therapeutic option for meningitis or ventriculitis caused by susceptible bacteria oup.comresearchgate.net. However, standard intermittent regimens may not achieve adequate target attainment for central nervous system (CNS) infections, and continuous infusions are more likely to achieve pharmacodynamic target attainment for such infections duke.edu.

Microbiological Research and Antimicrobial Resistance of Cefazolin

Susceptibility and Resistance Surveillance Studies

Cefazolin exhibits strong activity against gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA) and some beta-lactamase-producing strains, as well as certain gram-negative bacteria such as Escherichia coli, Klebsiella species, and Proteus mirabilis. wikipedia.org It is important to note that this compound is not effective against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus, anaerobic bacteria, or atypical bacteria. wikipedia.org

Antimicrobial susceptibility testing and surveillance studies are crucial for monitoring resistance trends. For instance, in a study focusing on urinary tract infections (UTIs) caused by E. coli in Turkey, resistance rates to this compound were reported at 12%. bioline.org.br

The Clinical and Laboratory Standards Institute (CLSI) plays a significant role in defining breakpoints for antimicrobial susceptibility. CLSI has established this compound as a surrogate agent to predict the activity of several oral cephalosporins, including cefaclor, cefdinir, cefpodoxime, cefprozil, cefuroxime, cephalexin (B21000), and loracarbef, against E. coli, Klebsiella species (excluding Klebsiella aerogenes), and P. mirabilis in antimicrobial susceptibility testing. clsi.orgresearchgate.net In 2014, CLSI revised this compound breakpoints for Enterobacteriaceae in uncomplicated UTIs, setting a systemic susceptibility breakpoint at ≤2 mg/L and a urine breakpoint at ≤16 mg/L for E. coli, Klebsiella pneumoniae, and P. mirabilis. researchgate.net This adjustment was necessary to maintain this compound's utility as a surrogate, as the systemic breakpoint would otherwise overestimate resistance despite the ability of oral cephalosporins to achieve adequate concentrations in UTIs. researchgate.net

Surveillance data indicate variations in this compound susceptibility among different bacterial species. For example, Proteus mirabilis generally exhibits lower susceptibility to this compound and first-generation cephalosporins, with a modal minimum inhibitory concentration (MIC) of 4 mg/L, compared to 1 mg/L for E. coli and 2 mg/L for Klebsiella species. oup.com

Table 1: Example this compound Resistance Rates in Escherichia coli Urinary Isolates (Turkey)

Antimicrobial AgentResistance Rate (%)
Ampicillin56
Ampicillin Sulbactam (B1307)24
Gentamicin9
Ciprofloxacin15
Trimethoprim/Sulfamethoxazole36
This compound12
Cefuroxime7
Fosfomycin0
Nitrofurantoin0

Data derived from a study on urinary E. coli isolates bioline.org.br.

Mechanisms of this compound Resistance in Bacterial Pathogens

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, thereby preventing the final transpeptidation step of peptidoglycan synthesis and ultimately leading to bacterial cell lysis. wikipedia.orgmims.comdrugbank.comnih.gov Bacterial resistance to this compound, and beta-lactam antibiotics in general, is a complex and evolving challenge involving several key mechanisms. nih.gov

Beta-Lactamase Production and Hydrolysis

One of the primary mechanisms of resistance involves the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, a crucial structural component of this compound, thereby inactivating the antibiotic and preventing it from binding to its PBP targets. nih.govnih.govdroracle.ai While first-generation cephalosporins like this compound demonstrate improved stability against many bacterial beta-lactamases compared to penicillins, certain beta-lactamases can still efficiently hydrolyze this compound. wikipedia.orgoup.comasm.org

In Staphylococcus aureus, drug inactivation by penicillinase (a type of beta-lactamase) is a significant mechanism of resistance to this compound. asm.org For gram-negative bacteria, the predominant resistance mechanisms to this compound include reduced bacterial uptake of the antibiotic into the cell and the production of beta-lactamases that enzymatically hydrolyze and inactivate beta-lactam antibiotics. clsi.org Studies have shown that the hydrolyzing capacity of beta-lactamases can increase in resistant strains, as observed in Pseudomonas aeruginosa after exposure to antibiotics like ceftazidime. researchgate.net The this compound inoculum effect (CzIE), discussed in detail below, is largely associated with Staphylococcus aureus strains that produce specific types of beta-lactamase, particularly type A BlaZ, which is known for its efficient in vitro hydrolysis of this compound. asm.orgasm.org

Alterations in Penicillin-Binding Proteins

Another critical mechanism of resistance involves alterations in the penicillin-binding proteins (PBPs), which are the direct targets of this compound. Bacteria can develop resistance by modifying the structure of their PBPs, which reduces the affinity of the PBPs for this compound and other beta-lactam antibiotics, thus preventing the antibiotic from effectively inhibiting cell wall synthesis. nih.govorthobullets.com

For instance, Staphylococcus aureus can acquire a gene that encodes a modified PBP, leading to a reduced affinity for antibiotics. nih.govorthobullets.com In the case of methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), this is mediated by the PBP2a, which has a low affinity for most beta-lactams. oup.com Although this compound is not effective against MRSA, alterations in PBPs can still influence its activity in susceptible strains. wikipedia.orgnih.gov Research suggests that changes in PBP2 expression can adversely affect this compound activity, with a decrease in PBP2 expression potentially diminishing the antibiotic's efficacy. nih.gov

This compound Inoculum Effect (CzIE) Research

The this compound Inoculum Effect (CzIE) is a notable in vitro phenomenon observed in certain methicillin-susceptible Staphylococcus aureus (MSSA) isolates. It is characterized by a significant increase in the minimal inhibitory concentration (MIC) of this compound when susceptibility testing is performed with a high bacterial inoculum (e.g., 107 colony-forming units per milliliter [CFU/ml]), as opposed to the standard inoculum (e.g., 105 CFU/ml). nih.govnih.govwustl.eduoup.comasm.orgoup.com This effect is largely attributed to the production and accumulation of the bacterial beta-lactamase enzyme, BlaZ, which can hydrolyze this compound, particularly when present at high bacterial densities. asm.orgasm.orgusda.gov

Phenotypic Manifestations of CzIE

The CzIE is typically defined as an increase in the this compound MIC to ≥16 μg/mL at a high inoculum, while remaining ≤8 μg/mL at the standard inoculum. asm.org An alternative definition describes it as a ≥4-fold increase in MIC between standard and high inoculum conditions. asm.orgoup.com

The prevalence of CzIE among MSSA isolates varies geographically and across studies, ranging from 0% to 55% in observational studies. researchgate.netnih.gov In a multicenter study of North American MSSA isolates, CzIE was present in 18.6% of isolates, with site-specific prevalence ranging from 0% to 27.9%. nih.govasm.org CzIE-positive strains often exhibit higher standard inoculum this compound MICs compared to CzIE-negative strains. nih.govasm.org

The specific types of BlaZ beta-lactamase are strongly associated with the CzIE. In CzIE-positive MSSA strains, the most common BlaZ types identified are type C (53.7%) and type A (44.4%). nih.govasm.org Notably, type A BlaZ has been particularly linked to the inoculum effect due to its efficiency in hydrolyzing this compound in vitro. asm.orgasm.org

Table 2: this compound MIC Distribution in CzIE-Positive vs. CzIE-Negative MSSA Isolates (Standard Inoculum)

This compound MIC (μg/mL)CzIE-Positive Isolates (%)CzIE-Negative Isolates (%)
0.255.339.5
1.029.83.2

Data derived from a multicenter study of North American MSSA isolates nih.govasm.org.

Table 3: Prevalence of BlaZ Beta-Lactamase Types in CzIE-Positive MSSA Strains

BlaZ TypePrevalence in CzIE-Positive Strains (%)
Type C53.7
Type A44.4

Data derived from a multicenter study of North American MSSA isolates nih.govasm.org.

Clinical Significance and Predictive Value of CzIE for Treatment Outcomes

The clinical significance of the CzIE and its predictive value for treatment outcomes has been a subject of ongoing discussion and research. oup.comnih.govwustl.eduoup.comresearchgate.net

Some studies have indicated an association between the presence of CzIE and clinical failures of this compound therapy, particularly in patients with severe, deep-seated MSSA infections such as infective endocarditis or osteomyelitis. oup.comasm.orgnih.govnih.govwustl.eduusda.govnih.gov For instance, one study identified CzIE as an independent predictor of 30-day all-cause mortality in Argentinian adults with MSSA bacteremia treated with a first-generation cephalosporin (B10832234). wustl.edu Furthermore, an in vivo mouse pneumonia model demonstrated that CzIE could diminish this compound's efficacy and contribute to the development of metastatic infection foci. oup.com

However, other research, including a systematic review encompassing 23 observational studies, found no statistically significant difference in mortality rates between MSSA infections with and without CzIE when treated with this compound. researchgate.netnih.gov This systematic review concluded that the current evidence on CzIE is limited by the nature of small observational studies and does not, at present, support routine CzIE testing in clinical practice. oup.comresearchgate.netnih.gov Similarly, a cohort study on MSSA infective endocarditis found that microbiological factors such as genetic background, blaZ carriage, or in vitro inoculum effect were not correlated with Day-90 mortality, suggesting that clinical features and infection management may be more influential prognostic factors. oup.com

It is worth noting that antistaphylococcal penicillins, such as oxacillin (B1211168), have been shown to maintain their effectiveness regardless of the CzIE status. oup.com

Advanced Analytical and Synthetic Research of Cefazolin

Spectroscopic Methodologies for Cefazolin Analysis

Spectroscopic methods are crucial for the qualitative and quantitative analysis of this compound, providing insights into its molecular structure and concentration.

Ultraviolet (UV) Spectroscopy Applications

Ultraviolet (UV) spectroscopy is a widely applied technique for the analysis of this compound, primarily due to its characteristic absorption in the UV region, which allows for both identification and quantification. This compound exhibits a maximum absorption wavelength (λmax) that can vary slightly depending on the solvent and pH conditions. For instance, in purified water or phosphate (B84403) buffer solutions (pH 6 and pH 8) at a concentration of 20.0 µg/mL, this compound sodium shows a λmax at 271 nm with an absorbance around 0.5585. sapub.orgscispace.comresearchgate.net When dissolved in methanol (B129727), the maximum absorption is observed at 273 nm with an absorbance of 0.6521. sapub.orgscispace.comresearchgate.net In acidic medium, the λmax shifts to 267 nm, while in basic medium, it moves to 285 nm. sapub.orgscispace.comresearchgate.net Other studies have reported characteristic UV-Vis absorption peaks for this compound at 270 nm, 272 nm, or between 270 nm and 274 nm. nih.govnih.govnihs.go.jpnihs.go.jpmdpi.com

UV spectrophotometric methods are based on the Beer-Lambert law, establishing a direct relationship between the absorbed light and the substance's concentration. sapub.orgscispace.com This principle underpins its use for quantitative analysis in quality control. sapub.orgscispace.comresearchgate.netnih.govresearchgate.netscispace.com Developed methods for this compound sodium have demonstrated linearity over specific concentration ranges, such as 8-28 µg/mL with a high correlation coefficient of 0.9999 when analyzed at 270 nm. sapub.orgscispace.comresearchgate.net Another method showed linearity from 1 to 200 µg/mL with correlation coefficients greater than 0.98. nih.gov These methods are valued for their simplicity, speed, reproducibility, and cost-effectiveness, often utilizing purified water as a solvent, which minimizes toxic waste. sapub.orgscispace.comresearchgate.netresearchgate.net

Table 1: this compound UV Absorption Maxima in Various Solvents/Conditions

Solvent/ConditionWavelength (λmax)Absorbance (at 20.0 µg/mL)Reference
Purified Water271 nm~0.5585 sapub.orgscispace.comresearchgate.net
Phosphate Buffer (pH 6, 8)271 nm~0.5585 sapub.orgscispace.comresearchgate.net
Methanol273 nm0.6521 sapub.orgscispace.comresearchgate.net
Acidic Medium267 nm0.4417 sapub.orgscispace.comresearchgate.net
Basic Medium285 nm0.5221 sapub.orgscispace.comresearchgate.net
Aqueous Solution270 nmNot specified nih.gov
General Range270-274 nmNot specified nihs.go.jpnihs.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the definitive structural confirmation of this compound. This technique provides detailed information about the connectivity and environment of atoms within the molecule. Solid-state ¹³C NMR (SS-NMR) is especially useful for distinguishing between different crystalline forms of this compound sodium, such as the pentahydrate, sesquihydrate, and amorphous forms, as they exhibit distinct spectral patterns with well-resolved signals. frontiersin.orgfrontiersin.org

Differences in chemical shifts and the number of resonances, particularly for the β-lactam (55–58 ppm) and carbonyl groups (158–170 ppm), allow for differentiation between these forms. frontiersin.org For instance, the carbon nuclei of the pentahydrate and sesquihydrate forms typically show single peaks without splitting, unlike the amorphous form which presents broad resonances due to conformational distribution. frontiersin.orgfrontiersin.org The assignment of all carbon chemical shifts in this compound sodium is achieved through significant correlations observed in two-dimensional NMR experiments, such as ¹H–¹³C HETCOR spectra, and further supported by techniques like Distortionless Enhancement of Polarization Transfer (DEPT), ¹H–¹H homonuclear correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC). frontiersin.org These advanced NMR methodologies ensure accurate and comprehensive structural characterization of this compound. frontiersin.orgresearchgate.netresearchgate.net

Visible Spectrophotometry for Quantification

Visible spectrophotometry offers a simple, fast, and environmentally friendly approach for the quantification of this compound sodium, particularly in lyophilized powder formulations. ejmanager.combibliomed.org This technique is widely adopted in the pharmaceutical industry due to its ease of execution, low cost, safety, and high precision and accuracy. ejmanager.combibliomed.orgresearchgate.net

A validated visible spectrophotometric method for this compound sodium involves analysis at a specific wavelength, such as 767 nm, chosen for its adequate molar absorptivity. ejmanager.combibliomed.org This method has demonstrated a linear range of 32.0 to 92.0 µg/mL, with a correlation coefficient of 0.9993, indicating a strong proportionality between concentration and absorbance. ejmanager.combibliomed.org The use of non-toxic solvents in these methods aligns with green chemistry principles, minimizing environmental impact and ensuring safety for analysts. ejmanager.combibliomed.orgresearchgate.net

Table 3: this compound Visible Spectrophotometry Parameters

ParameterValueReference
Wavelength (λ)767 nm ejmanager.combibliomed.org
Linear Range32.0 - 92.0 µg/mL ejmanager.combibliomed.org
Correlation Coefficient0.9993 ejmanager.combibliomed.org

Chromatographic Techniques for this compound Quantification and Purity Analysis

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the quantification and purity analysis of this compound due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used method for the quantitative determination and purity analysis of this compound in various matrices, including pharmaceutical formulations and biological samples. sapub.orgnih.govscispace.comresearchgate.netbioline.org.brunesp.brdovepress.comijpsonline.comnih.govajol.inforesearchgate.nettandfonline.comscielo.br HPLC methods for this compound are typically developed as reversed-phase (RP-HPLC) assays, employing C18 columns (e.g., SS Wakosil II-C18, Zorbax Eclipse Plus C18, Microbondapak C-18) which are effective for separating this compound from impurities and degradation products. bioline.org.brunesp.brdovepress.comijpsonline.comajol.inforesearchgate.nettandfonline.comscielo.br

Method development involves optimizing several parameters. Mobile phases commonly consist of mixtures of phosphate buffer (pH 6.8 or adjusted with triethylamine (B128534) to pH 8 or 3.5) and methanol or acetonitrile. bioline.org.brunesp.brdovepress.comijpsonline.comajol.inforesearchgate.nettandfonline.comscielo.br Flow rates typically range from 0.5 mL/min to 1.5 mL/min. bioline.org.brunesp.brdovepress.comijpsonline.comajol.inforesearchgate.netscielo.br UV detection is frequently employed, with common monitoring wavelengths including 254 nm, 270 nm, or 275 nm. nih.govmdpi.comresearchgate.netbioline.org.brunesp.brdovepress.comijpsonline.comajol.inforesearchgate.nettandfonline.comscielo.br

Method validation is performed according to international guidelines, assessing parameters such as specificity, linearity, accuracy, precision (intra-day and inter-day), robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netbioline.org.brunesp.brdovepress.comajol.inforesearchgate.netscielo.br HPLC methods for this compound have shown excellent linearity over various concentration ranges, for example, 1-50 µg/mL (R² = 0.9989) bioline.org.brajol.inforesearchgate.net, 0.1-50 µg/mL bioline.org.br, 30-80 µg/mL (R² = 0.9999) unesp.brscielo.br, and 40-200 µg/mL ijpsonline.com. The retention time for this compound typically falls within a few minutes, such as 3.6 minutes or 5.67 minutes, demonstrating rapid analysis. bioline.org.brunesp.br System suitability parameters like theoretical plates (e.g., N = 1341.12 or >7803) and tailing factor (e.g., 1 or <2) are evaluated to ensure method performance. bioline.org.brunesp.brajol.inforesearchgate.net

HPLC methods are crucial for stability-indicating assays, enabling the separation and quantification of this compound in the presence of its degradation products. bioline.org.brajol.inforesearchgate.net These methods have confirmed this compound's instability under acidic, alkaline, neutral, and oxidative conditions, while being thermally stable. bioline.org.brajol.inforesearchgate.net

Table 4: Representative HPLC Method Parameters and Validation Data for this compound

ParameterValue/DescriptionReference
Column TypeC18 (e.g., SS Wakosil II-C18, Zorbax Eclipse Plus C18) bioline.org.brunesp.brdovepress.comajol.inforesearchgate.nettandfonline.comscielo.br
Mobile PhasePhosphate buffer (pH 6.8) : Methanol (5:2 v/v) bioline.org.brajol.inforesearchgate.net
Purified water : Acetonitrile (60:40 v/v), pH 8 with triethylamine unesp.brscielo.br
Water : Acetonitrile : H₃PO₄ (85:15:1.46 ml/L), pH 3.5 with triethylamine ijpsonline.com
Flow Rate1 mL/min bioline.org.brajol.inforesearchgate.net
0.5 mL/min unesp.brscielo.br
1.5 mL/min ijpsonline.com
Detection Wavelength254 nm bioline.org.brdovepress.comijpsonline.comajol.inforesearchgate.nettandfonline.com
270 nm mdpi.comunesp.brscielo.br
275 nm researchgate.net
Retention Time (tR)5.67 min bioline.org.br
3.6 min unesp.brscielo.br
Linearity Range1 - 50 µg/mL (R² = 0.9989) bioline.org.brajol.inforesearchgate.net
30 - 80 µg/mL (R² = 0.9999) unesp.brscielo.br
LOD0.1 µg/mL bioline.org.brajol.inforesearchgate.net
LOQ0.2 µg/mL or 0.3 µg/mL bioline.org.brajol.inforesearchgate.net
Theoretical Plates (N)1341.12 or >7803 bioline.org.brunesp.brajol.inforesearchgate.net
Tailing Factor1 or <2 bioline.org.brunesp.brajol.inforesearchgate.net
Recovery95 - 100% bioline.org.brajol.inforesearchgate.net
Reversed-Phase HPLC Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized analytical technique for both the qualitative and quantitative analysis of this compound. scispace.commdpi.com This method is instrumental in assessing the purity and stability of this compound, as well as in its quantification within pharmaceutical formulations and various biological matrices. scispace.commdpi.comresearchgate.net For instance, an HPLC-UV method has been validated for the quantification of this compound in human plasma and microdialysate samples, suitable for clinical and preclinical studies. researchgate.net

Typical RP-HPLC setups for this compound analysis often employ a C18 column as the stationary phase, with isocratic mobile phases facilitating drug separation. scispace.comresearchgate.net Detection is commonly performed via ultraviolet (UV) spectroscopy, often at a wavelength of 272 nm. scispace.commdpi.comresearchgate.net Such methods are designed to achieve good chromatographic resolution and peak symmetry, with reported retention times around 3.6 minutes, enabling rapid and reliable determination of the drug for quality control purposes. scispace.com

LC-MS/MS for Advanced Quantitation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective approach for the advanced quantification of this compound, particularly in complex biological samples such as human plasma and adipose tissue. researchgate.netuiowa.edunih.govuq.edu.au Sample preparation for LC-MS/MS analysis frequently involves straightforward protein precipitation. researchgate.netuiowa.edu The mass spectrometric analysis is typically conducted using multiple reaction monitoring (MRM) in positive ionization mode. researchgate.netuiowa.edunih.govuq.edu.au

Several validated LC-MS/MS methods have been developed for this compound quantification. One method established for human plasma reported a lower limit of quantification (LLOQ) of 0.25 µg/mL and a linear range spanning from 0.25 to 300 µg/mL. researchgate.netuiowa.edu This method demonstrated high accuracy, with quality control samples showing ≤ 114.3% accuracy and LLOQ samples showing ≤ 118.2% accuracy, alongside intra-day and inter-day precision ranging from 1.9% to 14.2%. researchgate.netuiowa.edu Another ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of this compound and other antimicrobials in human plasma reported a linearity range of 0.5–250 mg/L for this compound, with intra- and inter-day imprecision below 11% and accuracy between 95% and 114%. scienceopen.com For analysis in adipose tissue, an LC-MS/MS method achieved a calibration range of 0.05–50 µg/mL in tissue homogenate (equivalent to 0.15–150 µg/g in adipose tissue), exhibiting precision (coefficient of variation) less than 4.5% and accuracy between 93.1% and 100.4%. nih.gov

Crucial parameters for LC-MS/MS analysis of this compound include specific precursor and product ion pairs (e.g., 454.92 > 323.00 and 454.92 > 155.90 for this compound), along with optimized collision energies and cone voltages. nih.govfrontiersin.org The use of internal standards, such as cloxacillin (B1194729) or stable isotope-labeled internal standards (SIL-IS), is common practice to ensure method accuracy and mitigate matrix effects. nih.govscienceopen.com

Table 1: Representative LC-MS/MS Analytical Parameters for this compound Quantification

ParameterValue/Range (Human Plasma) researchgate.netuiowa.eduValue/Range (Human Adipose Tissue) nih.gov
LLOQ0.25 µg/mL0.05 µg/mL (homogenate) / 0.15 µg/g (tissue)
Linearity Range0.25 – 300 µg/mL0.05 – 50 µg/mL (homogenate) / 0.15 – 150 µg/g (tissue)
Intra-day Precision1.9% – 14.2%< 4.5%
Inter-day Precision1.9% – 14.2%< 4.5%
Accuracy≤ 114.3%93.1% – 100.4%
Sample PreparationProtein precipitationProtein precipitation + EMR-Lipid sorbent
Ionization ModePositivePositive
Detection ModeMRMMRM
Internal StandardNot specified in researchgate.netuiowa.eduCloxacillin nih.gov

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) is a simple, versatile, and economical method frequently employed for the qualitative analysis and identification of this compound in raw materials and pharmaceutical products. scispace.commdpi.comscientificlabs.co.uk Beyond identification, TLC is also valuable for purity control and stability studies of the compound. mdpi.comresearcher.life

For this compound analysis, TLC commonly utilizes silica (B1680970) gel 60F254 plates as the stationary phase. mdpi.comresearcher.life Effective mobile phases have been developed, such as a mixture of chloroform–methanol–glacial acetic acid in a 6:4:0.5 (v/v/v) ratio. mdpi.comresearcher.life Another reported mobile phase, a chloroform–methanol–acetic acid mixture (60:40:5, v/v/v), has been used for isolating and quantifying this compound from serum and urine, yielding a retardation factor (Rf) of approximately 0.3. mdpi.com Visualization of separated spots on the chromatographic plates can be achieved by exposure to an iodine atmosphere. scispace.com TLC methods for this compound have demonstrated good selectivity, precision, and accuracy, with linearity ranges reported, for instance, from 0.04–1.00 µ g/spot . researcher.life

Research into this compound Synthesis Methodologies

This compound, as a semi-synthetic cephalosporin (B10832234), is produced through chemical modifications of its β-lactam nucleus. google.comgoogle.com Ongoing research into its synthesis methodologies aims to optimize existing chemical routes and explore more efficient and environmentally sustainable alternatives, including continuous flow and enzymatic synthesis.

Chemical Synthesis Pathways and Optimization

The established chemical synthesis of this compound typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) or its derivatives. google.comgoogle.compu.edu.pk A well-documented approach entails the reaction of 7-ACA with 1-(1H-tetrazol-1-yl) acetic acid (TAA) in a solvent like methylene (B1212753) chloride, with pivaloyl chloride often serving as a catalyst. pu.edu.pk This acylation step is crucial for introducing the 7β-side chain of this compound.

Continuous Flow Synthesis Techniques

Continuous flow manufacturing represents a significant advancement in the production of essential antibiotics like this compound, offering notable benefits over traditional batch manufacturing, including reduced waste, lower production costs, and enhanced flexibility in scaling production. sciencedaily.comoup.comtechexplorist.comeuropeanpharmaceuticalreview.com In a continuous flow system, chemical reactions proceed without interruption between individual steps, allowing for rapid and efficient mixing of substrates within specialized flow reactors. sciencedaily.comoup.com

Researchers have successfully demonstrated the continuous flow manufacturing of this compound using a setup involving two connected reactors. sciencedaily.comeuropeanpharmaceuticalreview.com In this process, raw materials and reagents are continuously pumped into the first reactor (which can be a coiled thin metal tube), then transferred to a second reactor where additional raw materials are introduced, and finally, the synthesized this compound flows out. sciencedaily.comeuropeanpharmaceuticalreview.com Optimizing critical parameters such as temperature, transfer speed, and the mixing ratio of reagents within these reactors is essential to ensure the production of a high-purity product, especially given the complex molecular structure of this compound. sciencedaily.comeuropeanpharmaceuticalreview.com This innovative approach has enabled synthesis on a 0.3 mol/h scale, yielding a 54% isolated product and achieving a space-time-yield (STY) of 13.75 g/h dL. oup.com The resulting this compound exhibits an acceptable impurity profile and can be purified through relatively simple acid-base extraction and precipitation steps. oup.com This continuous flow method is considered significantly superior to conventional batch manufacturing and holds promise for further optimization, contributing to a more stable drug supply and enabling production within compact manufacturing facilities. sciencedaily.comtechexplorist.comeuropeanpharmaceuticalreview.com

Table 2: Continuous Flow Synthesis Parameters for this compound

ParameterValue/Description
Reactor TypeTwo connected reactors (e.g., coiled thin metal tube) sciencedaily.comeuropeanpharmaceuticalreview.com
Scale0.3 mol/h oup.com
Isolated Yield54% oup.com
Space-Time-Yield (STY)13.75 g/h dL oup.com
Key AdvantagesCheaper, quicker, less wasteful, flexible production, compact facilities sciencedaily.comtechexplorist.comeuropeanpharmaceuticalreview.com
Optimization FocusTemperature, transfer speed, mixing ratio sciencedaily.comeuropeanpharmaceuticalreview.com
Enzymatic Synthesis Approaches

Enzymatic synthesis offers a "greener" and more sustainable alternative to traditional chemical methods for this compound production. This approach avoids the use of toxic reagents and chlorinated solvents, while leveraging the inherent specificity and chemoselectivity of enzymes, which can eliminate the need for reactive group protection and intermediate purification steps. acs.orgacs.org

A common enzymatic pathway for this compound synthesis involves the acylation of 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA) with a tetrazole-containing acetic acid, such as 1H-tetrazol-1-ylacetic acid (TzAA) or its methyl ester (METzAA). google.comgoogle.comresearchgate.netnih.govnih.gov This reaction is catalyzed by biocatalysts like penicillin amidase (PGA) or immobilized cephalosporin-acid synthetase (IECASA) derived from E. coli. google.comgoogle.comresearchgate.netnih.govnih.gov The enzymatic reaction is typically conducted within a pH range of 6-8 and at temperatures between -20 and 40 °C, with optimal conditions often around 0-10 °C. google.comgoogle.com Subsequent precipitation of this compound can be achieved by lowering the pH to below 3.5. google.comgoogle.com Optimization studies in enzymatic processes have demonstrated that careful pH control, particularly after high conversion rates (e.g., exceeding 92%), can significantly enhance this compound yield. google.comgoogle.com

An alternative chemoenzymatic synthesis of this compound from cephalosporin C involves a sequence of three consecutive biotransformations performed in a fully aqueous medium. acs.orgacs.org This one-pot, three-step synthetic route includes:

Oxidative deamination of the cephalosporin C side chain, catalyzed by D-amino acid oxidase. acs.orgacs.org

Hydrolysis of the resulting glutaryl derivative, catalyzed by glutaryl acylase. acs.orgacs.org

Acylation of 7-aminocephalosporanic acid (7-ACA) with an appropriate acyl donor, catalyzed by penicillin G acylase (PGA). acs.orgacs.org

The intermediate product, 7-[(1H-tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-Δ3-cephem-4-carboxylic acid, can then be converted to this compound through a 3'-acetoxy group displacement reaction with 2-mercapto-5-methyl-1,3,4-thiadiazole. acs.orgacs.org These enzymatic reactions have consistently achieved high yields and product concentrations within short reaction times. acs.orgacs.org The high affinity of 7-ACA for the PGA active site and its good solubility under optimal reaction conditions (e.g., 4 °C, pH 6.5) are critical factors for obtaining quantitative yields in PGA-catalyzed acylation. acs.org

Prodrug Development and Bioavailability Enhancement (e.g., this compound Ethoxycarbonylethyl Ester)

The development of prodrugs for this compound aims to overcome its poor oral absorption and improve its bioavailability, making oral administration a viable option koreascience.kr. This approach is particularly relevant for β-lactam antibiotics, which often exhibit poor absorption encyclopedia.pub.

This compound Ethoxycarbonylethyl Ester (CFZ-ET)

This compound ethoxycarbonylethyl ester (CFZ-ET) has been synthesized as a prodrug to enhance the oral absorption and bioavailability of this compound (CFZ-Na) through esterification koreascience.kr. The synthesis of CFZ-ET involves modifying the parent drug to create a more lipophilic compound, which facilitates better membrane penetration and absorption koreascience.kropenmedicinalchemistryjournal.com.

Key findings from research on CFZ-ET include:

Synthesis and Characterization : The successful synthesis of CFZ-ET has been confirmed through analytical techniques such as UV, FT-IR, and NMR spectroscopy koreascience.kr.

Lipophilicity : Partition coefficient studies have demonstrated that CFZ-ET is significantly more lipophilic than the parent compound, sodium this compound (CFZ-Na) koreascience.kr. Increased lipophilicity is a common strategy in prodrug design to improve drug absorption across biological membranes researchgate.netopenmedicinalchemistryjournal.com.

In Vivo Hydrolysis : While CFZ-ET itself does not exhibit in vitro antimicrobial activity, it is rapidly hydrolyzed in vivo to release the active this compound drug koreascience.kr. This hydrolysis is crucial for the prodrug to exert its therapeutic effect. The presence of antimicrobial activity in plasma after oral administration of CFZ-ET confirms its conversion to this compound within the body koreascience.kr.

Bioavailability Enhancement : The development of CFZ-ET as a prodrug aims to improve the oral bioavailability of this compound koreascience.kr. Another derivative, this compound phthalidyl ester (CFZ-PT), also synthesized to improve oral absorption, demonstrated a 3.5-fold increase in bioavailability compared to this compound in rabbits koreascience.kr.

Table 1: Comparative Properties of this compound and its Prodrugs

CompoundIn Vitro Antimicrobial ActivityLipophilicity (compared to this compound)In Vivo Conversion to this compoundBioavailability Enhancement
This compound (CFZ-Na)PresentReferenceN/ABaseline
This compound Ethoxycarbonylethyl Ester (CFZ-ET)AbsentMore lipophilic koreascience.krRapidly hydrolyzed koreascience.krImproved koreascience.kr
This compound Phthalidyl Ester (CFZ-PT)Not specifiedMore lipophilic koreascience.krConverted koreascience.kr3.5-fold increase (in rabbits) koreascience.kr

Prodrug strategies, such as the esterification of this compound, are effective in enhancing drug absorption and distribution by modifying physicochemical properties like lipophilicity researchgate.netiipseries.orgijpsonline.comopenmedicinalchemistryjournal.com. This allows for the potential development of oral formulations for drugs that are otherwise limited to parenteral administration iipseries.orgkoreascience.kr.

Clinical Research and Therapeutic Applications of Cefazolin

Cefazolin in the Treatment of Specific Bacterial Infections

Methicillin-Susceptible Staphylococcus aureus (MSSA) Infections

Skin and Soft Tissue Infections

This compound is widely used for the treatment of skin and soft tissue infections (SSTIs). drugbank.combaxter.caclinicaltrials.eu Studies have evaluated its efficacy, sometimes in combination with probenecid (B1678239), for conditions like cellulitis. researchgate.netdroracle.ai

In clinical trials, the addition of probenecid to this compound therapy has been shown to prolong the half-life and increase serum concentrations of this compound, ensuring that serum concentrations remain above the minimal inhibitory concentrations (MIC) for common skin pathogens such as Staphylococcus aureus and beta-hemolytic streptococci. researchgate.netnih.gov

One clinical trial compared intravenous ceftriaxone (B1232239) (2 g daily with oral probenecid 1 g daily) to intravenous this compound (2 g daily with oral probenecid 1 g daily) for SSTIs. The study reported failure rates of 7% (7 of 96 patients) for the ceftriaxone group and 8% (8 of 98 patients) for the this compound group. researchgate.netnih.gov Another trial demonstrated clinical success in 86% (51 of 59 patients) with this compound and probenecid, compared to 96% (55 of 57 patients) with ceftriaxone and placebo for moderate-to-severe cellulitis. researchgate.netdroracle.ainih.gov this compound has been found to be an effective alternative to ceftriaxone for treating uncomplicated cellulitis, offering excellent coverage against common causative organisms like Streptococcus and Staphylococcus species. droracle.ai

A study evaluating the response of serious skin and skin structure infections to ceforanide (B1668862) versus this compound in hospitalized patients found similar clinical response rates: 89% for ceforanide and 86% for this compound. However, ceforanide eradicated 90% of pathogens, while this compound eradicated 81%. nih.gov

Bone and Joint Infections

This compound has been utilized for many years in the treatment of bone and joint infections, including osteomyelitis and septic arthritis, due to its activity against Gram-positive cocci, particularly methicillin-susceptible staphylococci, and its good bone diffusion. clinicaltrials.eunih.govresearchgate.netasm.org

A retrospective cohort study involving 100 patients treated for bone or joint infection with prolonged continuous intravenous this compound infusion (median duration 42 days) reported favorable outcomes. The median bone this compound concentration reached 13.5 µg/g. Among 88 patients with at least 12 months of follow-up, 93% showed no signs of infection, with 52 considered cured and 29 probably cured after a median follow-up of 25 months. nih.govresearchgate.netasm.orgnih.gov

For uncomplicated cases of osteomyelitis and septic arthritis, this compound is often commenced intravenously. rch.org.au In prosthetic joint infections, this compound is recommended in combination with rifampicin (B610482) for methicillin-susceptible staphylococci when the prosthetic joint is retained after debridement. essentialmeds.org

Pneumonia

This compound has been studied for its effectiveness in treating bacterial pneumonia. asm.org In vitro studies have shown that this compound at concentrations of ≤ 1 µg/ml inhibited all isolates of Diplococcus pneumoniae and Staphylococcus aureus. However, with a larger inoculum, approximately 10% of Klebsiella pneumoniae and Haemophilus influenzae grew in concentrations of 25 µg/ml. Penicillin-sensitive and penicillin-resistant S. aureus isolates were killed by ≤ 1 µg/ml of this compound with a lower inoculum, but required 25 µg/ml with a 100-fold increased inoculum. oup.com

Clinically, this compound treatment appeared effective in 74 out of 82 patients with pneumonia in one study. oup.com A randomized prospective study compared ceforanide and this compound for community-acquired bacterial pneumonia. All 50 evaluable patients responded clinically. While both drugs were effective against Streptococcus pneumoniae, neither was consistently effective in clearing Haemophilus influenzae from sputum. researchgate.net

A case report described the successful clearance of persistent MSSA pneumonia using high-dose continuous infusion this compound (10 g daily CI) after two shorter courses at 8 g daily CI were insufficient. researchgate.net

Central Nervous System (CNS) Infections

Historically, this compound has been considered to have limited penetration into the central nervous system (CNS), leading to a perception that it is inadequate for CNS infections, including meningitis. amegroups.cnyuntsg.comoup.comasm.org This belief was partly based on literature evaluating cephalothin (B1668815), another first-generation cephalosporin (B10832234). yuntsg.comasm.org However, emerging data challenge this long-standing dogma. pharmacyjoe.comuspharmacist.com

Recent studies and case reports indicate that this compound can achieve therapeutic concentrations within the cerebrospinal fluid (CSF) and brain tissue, often well above the typical minimum inhibitory concentration (MIC) for methicillin-susceptible Staphylococcus aureus (MSSA). yuntsg.compharmacyjoe.comasm.orguspharmacist.comoup.comasm.org Patients undergoing craniotomy have been observed to achieve higher CSF concentrations of this compound compared to those receiving similar doses of nafcillin (B1677895) or methicillin (B1676495). uspharmacist.com

Despite these findings, some experts still advise caution, particularly for bacterial meningitis, emphasizing that efficacy is not solely dependent on CSF penetration and pharmacokinetics. oup.com The "this compound inoculum effect" (CIE) is a potential barrier to widespread adoption of this compound for CNS infections caused by MSSA, as it describes an in vitro phenomenon where this compound MICs can significantly increase with a higher bacterial inoculum. yuntsg.compharmacyjoe.com

Spinal Epidural Abscesses

This compound has been investigated as a treatment option for spinal epidural abscesses (SEAs), particularly those caused by MSSA. yuntsg.comuspharmacist.com A review of nine cases where this compound was used for 2 to 6 weeks for SEAs (including seven MSSA cases) found that eight of the nine patients showed improvement in neurological function and/or imaging findings. yuntsg.comuspharmacist.com

A retrospective multicenter study compared this compound with antistaphylococcal penicillins (ASPs) in 79 adult patients with MSSA SEA. The study found no significant differences in antibiotic failure rate, recurrence rate, or adverse event rate between the this compound and cloxacillin (B1194729) groups. This compound was found to be equally effective as ASPs, suggesting it can be an alternative for MSSA SEA. uspharmacist.comoup.comcontagionlive.comnih.gov

Staphylococcal Meningitis

The use of this compound for staphylococcal meningitis has been a topic of limited but growing research. oup.com While some older perceptions suggested poor CNS penetration, recent data indicate that this compound can achieve therapeutic CSF concentrations. pharmacyjoe.comuspharmacist.comoup.comthemednet.org

A retrospective review of 17 patients with staphylococcal meningitis treated with either this compound or cloxacillin showed that all individuals were cured with either regimen. However, a majority of patients in both groups also received coadministered antibiotics. oup.com Another retrospective analysis of 17 individuals with Staphylococcus meningitis, eight of whom received this compound, found that patients treated with high-dose continuous intravenous infusion of this compound achieved median CSF concentrations of 2.8 mg/L, suggesting it is a therapeutic candidate that warrants further evaluation for this indication. themednet.org

Despite promising data on CSF penetration, some guidelines still prefer nafcillin for CNS MSSA infections, especially for brain abscesses, due to its perceived better blood-brain barrier penetration. droracle.ai However, a narrative review suggests that dose-optimized this compound is likely a safe and effective alternative to antistaphylococcal penicillins for CNS infections due to MSSA. droracle.ai

Comparative Efficacy Studies with Other Antibiotics (e.g., Cloxacillin, Nafcillin, Oxacillin)

Comparative efficacy studies are crucial for determining the optimal antibiotic choice for various infections, particularly those caused by Methicillin-Susceptible Staphylococcus aureus (MSSA). While penicillinase-stable penicillins such as nafcillin or oxacillin (B1211168) have historically been considered primary choices for serious MSSA infections, this compound has gained increasing attention due to its favorable pharmacological profile and potentially comparable effectiveness. Research has extensively compared this compound to these anti-staphylococcal penicillins (ASPs) across different clinical scenarios, including bacteremia and deep-seated infections.

Comparative Effectiveness in MSSA Bacteremia

A large, multicenter retrospective cohort study conducted across 119 Veterans Affairs hospitals from 2003 to 2010 evaluated the comparative effectiveness of this compound versus nafcillin or oxacillin for the treatment of MSSA infections complicated by bacteremia. The study included 3167 patients, with 1163 (37%) receiving this compound as definitive therapy. The findings indicated that patients treated with this compound experienced a significant reduction in mortality compared to those receiving nafcillin or oxacillin. Specifically, there was a 37% reduction in 30-day mortality (hazard ratio [HR], 0.63; 95% confidence interval [CI], 0.51–0.78) and a 23% reduction in 90-day mortality (HR, 0.77; 95% CI, 0.66–0.90) in the this compound group after controlling for confounding factors. The odds of infection recurrence were similar between the groups (odds ratio, 1.13; 95% CI, 0.94–1.36), suggesting comparable efficacy in preventing relapse. nih.govoup.com

Table 1: Comparative Outcomes of this compound vs. Nafcillin/Oxacillin in MSSA Bacteremia

OutcomeThis compound (n=1163)Nafcillin/Oxacillin (n=2004)Hazard Ratio (HR) / Odds Ratio (OR) (95% CI)P-value
30-day MortalityLowerHigherHR: 0.63 (0.51–0.78)<0.001
90-day MortalityLowerHigherHR: 0.77 (0.66–0.90)<0.001
Recurrence of InfectionSimilarSimilarOR: 1.13 (0.94–1.36)0.20

This compound vs. Cloxacillin in Specific Infections

Studies have also directly compared this compound to cloxacillin. A retrospective cohort study focusing on MSSA spinal epidural abscess (SEA) compared 50 patients treated with this compound and 48 with cloxacillin. The study found no statistically significant differences in key efficacy outcomes: 90-day mortality was 8% for this compound and 13% for cloxacillin (P = 0.52), antibiotic failure rates were 12% vs. 19% (P = 0.41), and recurrence rates were 2% vs. 8% (P = 0.20). These results suggest that this compound is likely as effective as cloxacillin for MSSA SEA. mcmaster.ca

For MSSA bacteremia, another multicenter cohort study compared this compound and cloxacillin. Of 354 patients, 105 received this compound and 249 received cloxacillin. While there was no significant clinical difference in 90-day mortality (20% for this compound vs. 30% for cloxacillin, with an adjusted HR of 0.58; 95% CI 0.31–1.08, P = 0.0846), this compound was associated with non-significantly more relapses, particularly in deep-seated S. aureus infections (6% vs. 2%). nih.gov

Table 2: Comparative Outcomes of this compound vs. Cloxacillin in MSSA Infections

OutcomeThis compound (MSSA SEA, n=50)Cloxacillin (MSSA SEA, n=48)P-valueThis compound (MSSA Bacteremia, n=105)Cloxacillin (MSSA Bacteremia, n=249)HR (95% CI) / P-value
90-day Mortality8%13%0.5220%30%HR: 0.58 (0.31–1.08), P=0.0846
Antibiotic Failure Rate12%19%0.41---
Recurrence Rate2%8%0.206%2%Non-significant

Meta-Analyses and Broader Comparisons with Anti-Staphylococcal Penicillins (ASPs)

Systematic reviews and meta-analyses have consolidated data from multiple observational studies comparing this compound to ASPs (including flucloxacillin (B1213737), nafcillin, cloxacillin, and oxacillin) for MSSA bacteremia. One meta-analysis, encompassing over 4,300 patients, reported that this compound was associated with a lower 90-day all-cause mortality (odds ratio [OR] 0.63, 95% CI: 0.41–0.99) compared to ASPs. However, no significant difference in clinical failure was detected (OR 0.85, 95% CI: 0.41–1.76). amegroups.org

A more recent systematic review and meta-analysis (2025) of 30 observational studies, including 3869 patients who received this compound and 11644 who received ASPs, found that this compound was associated with a reduced odds of 30-day all-cause mortality (OR=0.73, 95% CI=0.62-0.85), meeting pre-specified non-inferiority and superiority criteria. This effect was consistent across individual ASPs, including flucloxacillin (OR=0.92, 95%CI=0.73-1.16), nafcillin (OR=0.58, 95%CI=0.28-1.17), cloxacillin (OR=0.42, 95%CI=0.11-1.58), and oxacillin (OR=0.31, 95%CI=0.03-2.75). Point estimates for 90-day mortality also favored this compound, though without achieving statistical significance for individual ASP comparisons. medrxiv.org

Table 3: Summary of Meta-Analysis Findings: this compound vs. Anti-Staphylococcal Penicillins (ASPs) for MSSA Bacteremia

OutcomeThis compound vs. ASPs (Overall) OR (95% CI) medrxiv.orgThis compound vs. Flucloxacillin OR (95% CI) medrxiv.orgThis compound vs. Nafcillin OR (95% CI) medrxiv.orgThis compound vs. Cloxacillin OR (95% CI) medrxiv.orgThis compound vs. Oxacillin OR (95% CI) medrxiv.org
30-day Mortality0.73 (0.62–0.85)0.92 (0.73–1.16)0.58 (0.28–1.17)0.42 (0.11–1.58)0.31 (0.03–2.75)
90-day Mortality0.80 (0.61–1.05)Point estimate favored this compoundPoint estimate favored this compoundPoint estimate favored this compoundPoint estimate favored this compound
Clinical Failure0.85 (0.41–1.76) amegroups.org----

The this compound Inoculum Effect (CIE)

Despite generally favorable comparative efficacy, a phenomenon known as the this compound inoculum effect (CIE) has been observed, particularly in deep-seated MSSA infections like endocarditis. CIE refers to the loss of this compound's therapeutic efficacy at high bacterial inocula (e.g., ≥5x10^7 CFU/mL), where the minimum inhibitory concentration (MIC) of this compound may increase significantly, even if the strain appears susceptible at standard inoculum levels. This effect is linked to the activity of certain types of staphylococcal β-lactamase (BlaZ enzyme types A and C). clsi.org

While the clinical impact of CIE is an area of active study, some research suggests it may influence outcomes. A study from Korea indicated that patients infected with isolates exhibiting CIE and treated with this compound were more likely to experience treatment failure (61.5% vs 28.9%; p=0.049) and death at one month (15.4% vs. 0%; p=0.047) compared to patients with CIE-negative isolates. clsi.orgunmc.edu However, other studies evaluating complicated MSSA bacteremia, including those with endovascular or osteoarticular sources, did not observe a difference in efficacy between this compound and oxacillin, even with high-burden infections, suggesting optimized dosing and pharmacodynamics may mitigate this effect. nih.gov

Pediatric Studies

A retrospective cohort study comparing nafcillin/oxacillin (ASPCNs) versus this compound for MSSA bacteremia in pediatric patients found no statistically significant difference in a composite primary endpoint of treatment failure (mortality, recurrence, or clinical failure) between the groups (4.7% for this compound vs 12.7% for ASPCNs, p=0.11). This suggests comparable efficacy in the pediatric population. oup.com

Research on Adverse Drug Reactions and Safety Profiles of Cefazolin

Hypersensitivity Reactions and Anaphylaxis Research

Cefazolin is a known trigger of perioperative anaphylaxis, a severe, life-threatening allergic reaction. Research aims to accurately diagnose these reactions and understand the underlying immunological mechanisms to prevent recurrence and guide alternative antibiotic selection. aaaai.org

Cross-reactivity with Penicillins

Historically, a cross-reactivity rate of up to 10% between penicillins and cephalosporins, including this compound, was widely cited, stemming from studies in the 1960s and 1970s. nih.govnih.govcontagionlive.com However, more recent and higher-level data have largely debunked this long-held belief, suggesting that earlier findings might have been influenced by trace amounts of penicillin contaminants in older cephalosporin (B10832234) preparations. nih.govcontagionlive.com

Contemporary research indicates that cross-reactivity between penicillins and cephalosporins is primarily determined by similarities in their R1 side chains, rather than the shared β-lactam ring structure. nih.govcontagionlive.comnih.gov this compound possesses a unique R1 side chain that does not match those of penicillins or other cephalosporins, which is believed to contribute to its low cross-reactivity potential. nih.govnih.govcontagionlive.comhcahealthcare.com

Several studies and meta-analyses have investigated the frequency of dual allergy to penicillins and this compound. A systematic review and meta-analysis of 77 studies involving 6,147 patients found a meta-analytical frequency of dual allergy to this compound and natural penicillins (penicillin, amoxicillin, or ampicillin) to be 0.7% (95% credible interval [CrI], 0.1%-1.7%). nih.govmassgeneral.orgobgproject.com This frequency was lower for patients with unconfirmed penicillin allergy (0.6%) compared to those with confirmed penicillin allergy (3.0%). nih.govmassgeneral.orgobgproject.comjwatch.org For surgical patients specifically, the frequency of this compound allergy in those with a penicillin allergy was also reported at 0.7%. nih.govobgproject.com Conversely, for patients with a history of this compound allergy, the frequency of dual allergy to penicillin was 3.7%, rising to 4.4% among surgical patients. nih.govobgproject.comresearchgate.net

These findings suggest that this compound can be safely administered to most patients with a history of penicillin allergy, including those with self-reported or even confirmed IgE-mediated reactions like anaphylaxis, without a statistically significant difference in reaction rates compared to non-penicillin-allergic patients. massgeneral.orgjwatch.orgapsf.orgoup.comresearchgate.net The low rate of dual allergy suggests that when reactions occur, they likely represent two independent allergies rather than true cross-reactivity. contagionlive.com

Incidence and Risk Factors

A large prospective cohort study evaluating 184 patients with suspected allergic reactions to this compound confirmed 41.3% as allergic, with most reporting severe immediate-type reactions, including anaphylactic shock. aaaai.orgnih.gov Skin tests using this compound at 20 mg/mL dilution were able to confirm the diagnosis in about half of the allergic patients (52.6%). aaaai.orgnih.gov The study also noted that the basophil activation test (BAT) showed promise as a diagnostic tool, particularly for patients who cannot undergo drug provocation tests due to reaction severity. aaaai.orgnih.gov

Risk factors for this compound allergy broadly include female sex and advanced age. nih.gov Additionally, research in children with confirmed β-lactam allergy suggests that confirmed allergy to more than one β-lactam antibiotic might be a significant risk factor for this compound allergy. bezmialemscience.orgbezmialemscience.org

Table 1: Incidence of Allergic Reactions to this compound in Orthopaedic Surgery Patients (Retrospective Cross-Sectional Study) hcahealthcare.com

Patient GroupAllergic Reaction Frequency (%)Anaphylaxis Frequency (%)Skin Rash Frequency (%)Odds Ratio (PA vs. Non-PA)
Penicillin Allergy (PA)2.50%2.30%0.3%3.574
Non-Penicillin Allergy (Non-PA)0.70%0.60%0.1%-

Nephrotoxicity and Other Organ-Specific Effects

Research indicates that this compound generally has a favorable safety profile concerning organ-specific toxicities compared to some other antibiotics, particularly antistaphylococcal penicillins.

A systematic review and meta-analysis comparing this compound to antistaphylococcal penicillins (ASPs) for treating methicillin-susceptible Staphylococcus aureus (MSSA) infections found that this compound was associated with significantly reduced rates of nephrotoxicity and hepatotoxicity in both hospitalized and outpatient settings. asm.org

Table 2: Comparison of Organ-Specific Toxicities: this compound vs. Antistaphylococcal Penicillins (Meta-Analysis Findings) asm.orgmedrxiv.org

Adverse EffectHospitalized Patients (this compound vs. ASP)Outpatients (this compound vs. ASP)
NephrotoxicityLower (Peto OR, 0.225; 95% CI, 0.127-0.513)Lower (Peto OR, 0.372; 95% CI, 0.192-0.722)
Acute Interstitial NephritisLower (Peto OR, 0.189; 95% CI, 0.053-0.675)Not specified
HepatotoxicityLower (Peto OR, 0.160; 95% CI, 0.066-0.387)Lower (Peto OR, 0.313; 95% CI, 0.156-0.627)

Specifically concerning nephrotoxicity, this compound was associated with significantly reduced odds of nephrotoxicity compared to nafcillin (B1677895) (Odds Ratio [OR]=0.24, 95% CI=0.16-0.37) in a systematic review and meta-analysis of observational studies. medrxiv.org While the risk of nephrotoxicity was also lower compared to oxacillin (B1211168), the difference was not statistically significant in the analyzed studies. medrxiv.org The incidence of acute kidney injury (AKI) was found to be lower with this compound (13%) compared to nafcillin (33%) in a retrospective cohort study of MSSA bacteremia patients. nih.gov

Beyond direct organ damage, research has explored this compound's impact on the body's microbiota. A study in murine kidneys demonstrated that this compound administration led to a dysbiosis in the kidney microbiota, characterized by a loss of uroprotective Lactobacillus species and proliferation of Enterobacteriaceae, including known uropathogens. nih.gov This effect was dependent on treatment duration, with some recovery observed post-treatment. nih.gov Similarly, a pilot trial investigated the impact of a single dose of perioperative this compound on the gut microbiome and immunity in melanoma patients. It found that this compound was associated with a profound and persistent reduction in gut microbiome diversity and composition, particularly of bacterial species linked to protective metabolic and inflammatory effects, such as Akkermansia muciniphila and Alistipes communis. aacrjournals.org This disruption also correlated with decreased IFN-γ signatures in peripheral blood mononuclear cells, suggesting an impact on systemic immunity. aacrjournals.org

Drug-Drug Interactions and their Clinical Implications

Research on this compound's drug-drug interactions highlights several categories of potential clinical implications, primarily concerning altered drug levels, increased toxicity, or reduced therapeutic efficacy.

This compound's excretion rate can be decreased when combined with certain drugs, potentially leading to higher serum levels of this compound. Examples include probenecid (B1678239), which increases this compound levels by competing for renal tubular clearance. medscape.com

The risk or severity of nephrotoxicity can be increased when this compound is combined with various other medications, including certain non-steroidal anti-inflammatory drugs (NSAIDs) like aceclofenac (B1665411) and acemetacin, as well as other cephalosporins (e.g., ceftazidime, cefroxadine, ceftaroline (B109729) fosamil, ceftobiprole) and aminoglycosides (e.g., streptomycin, plazomicin). medscape.comdrugbank.com This suggests a need for careful monitoring of renal function when this compound is co-administered with these agents.

This compound can also interact with anticoagulants, such as warfarin, potentially increasing the risk or severity of bleeding, necessitating careful monitoring of coagulation parameters. medscape.comdrugbank.comapollohospitals.comrxlist.com

Furthermore, this compound may decrease the therapeutic efficacy of certain vaccines, including BCG vaccine live and cholera vaccine. drugbank.comrxlist.com It can also interfere with the therapeutic effects of immune checkpoint inhibitors. medscape.com

Other notable interactions include this compound's potential to reduce the effectiveness of hormonal contraceptives, recommending alternative contraceptive methods. apollohospitals.com Co-administration with cyclosporine is contraindicated due to a significant increase in the risk of liver toxicity. apollohospitals.com Rifampin may reduce the effectiveness of this compound. apollohospitals.com

Table 3: Selected Drug-Drug Interactions of this compound and Clinical Implications

Interacting Drug/ClassType of InteractionClinical ImplicationResearch Source
ProbenecidIncreased this compound levelsHigher serum levels of this compound due to decreased excretion medscape.com
NSAIDs (e.g., Aceclofenac, Acemetacin)Increased nephrotoxicity riskIncreased risk of kidney damage drugbank.com
Other Cephalosporins (e.g., Ceftazidime)Increased nephrotoxicity riskIncreased risk of kidney damage drugbank.com
Aminoglycosides (e.g., Streptomycin, Plazomicin)Increased nephrotoxicity/ototoxicity riskIncreased risk of kidney and ear damage medscape.com
WarfarinIncreased bleeding riskRequires careful monitoring of coagulation medscape.comdrugbank.comapollohospitals.comrxlist.com
Hormonal ContraceptivesReduced effectivenessAlternative contraception recommended apollohospitals.com
CyclosporineIncreased liver toxicity riskContraindicated due to significant liver toxicity risk apollohospitals.com
RifampinReduced this compound effectivenessMay decrease the therapeutic effect of this compound apollohospitals.com
BCG vaccine live, Cholera vaccineDecreased therapeutic efficacyMay reduce vaccine effectiveness drugbank.comrxlist.com
Immune Checkpoint InhibitorsDecreased therapeutic efficacyMay interfere with anti-cancer therapy medscape.com

Future Directions and Emerging Research Areas for Cefazolin

Novel Formulations and Delivery Systems

Emerging research in drug delivery aims to optimize Cefazolin's therapeutic profile by developing novel formulations that allow for sustained, localized, or targeted release, thereby potentially enhancing efficacy while minimizing systemic exposure and associated side effects. Studies have explored biodegradable implants, such as those based on glyceryl monostearate (GMS), which demonstrated sustained local release of this compound for up to three days in rat models, effectively preventing Staphylococcus aureus infections with a near zero-order release profile researchcommons.orgnih.gov. Similarly, polyanhydride implants have shown potential for prolonged this compound release, suitable for conditions like osteomyelitis and soft-tissue infections nih.gov.

Niosomal drug delivery systems represent another promising area, with formulations showing continuous and controlled release of this compound over 30 days and exhibiting antibacterial activity against Escherichia coli and Staphylococcus aureus researchgate.netijmm.ir. Gelatin Methacryloyl (GelMA) hydrogels are being investigated for localized delivery, demonstrating high drug encapsulation efficiency and release kinetics that could be beneficial for surgical site infection (SSI) prophylaxis mdpi.com. Furthermore, nanoparticle-loaded cross-linked films utilizing materials like sodium alginate and pectin (B1162225) are under development as wound dressings, designed to provide sustained topical delivery of this compound, with chitosan (B1678972) nanoparticles employed to mitigate initial burst release researchgate.net. Mesoporous silica (B1680970) nanoparticles (MSNs) incorporated into polycaprolactone (B3415563) nanofiber composites also show promise for controlled and sustained this compound release, proving effective against S. aureus and supporting regenerative medicine applications nih.gov. A novel technique, ultrasonic drug dispersion (UDD), is being explored to achieve high local tissue concentrations of this compound with limited systemic exposure, particularly for the treatment of MRSA skin infections dovepress.comdovepress.com.

Data on Novel this compound Delivery Systems:

Delivery System TypeKey Material/MechanismRelease Profile / DurationEfficacy / Application FocusReference
ImplantGlyceryl Monostearate (GMS)Sustained (3 days), near zero-orderPrevention of S. aureus infection in rat models researchcommons.orgnih.gov
ImplantPolyanhydrideProlonged (up to 14 days)Osteomyelitis, soft-tissue infections nih.gov
Niosomal SystemSpan 60, Tween 60, CholesterolControlled (up to 30 days)Antibacterial activity against E. coli, S. aureus researchgate.netijmm.ir
HydrogelGelatin Methacryloyl (GelMA)Burst release (hours to days)Surgical Site Infection (SSI) prophylaxis mdpi.com
Nanoparticle-loaded FilmChitosan nanoparticles in alginate/pectinSustained topical deliveryWound dressings, masking burst release researchgate.net
Nanofiber CompositeMesoporous Silica Nanoparticles (MSNs)Controlled, sustainedAgainst S. aureus, regenerative purposes nih.gov
Ultrasonic Drug Dispersion (UDD)External transcutaneous ultrasoundHigh local tissue concentrationsMRSA skin infections, reduced systemic exposure dovepress.comdovepress.com

Strategies to Combat this compound Resistance

The global rise of antimicrobial resistance (AMR) necessitates continuous efforts to preserve the effectiveness of existing antibiotics like this compound nih.govnih.govmdpi.comapub.kr. While this compound is primarily susceptible to beta-lactamase-mediated resistance, particularly from certain Gram-negative bacteria and some Staphylococcus aureus strains, research into novel beta-lactamase inhibitors (BLIs) is a key strategy to restore the efficacy of beta-lactam antibiotics mdpi.commdpi.com. Although traditional BLIs like clavulanic acid and sulbactam (B1307) have shown some ability to reduce the minimum inhibitory concentrations (MICs) of this compound against Bacteroides fragilis in older studies, the current focus in BLI development is on broader-spectrum inhibitors targeting a wider range of enzymes, including extended-spectrum beta-lactamases (ESBLs) and metallo-beta-lactamases (MBLs) mdpi.comasm.orgacs.orgasm.org. The development of new BLIs, such as avibactam (B1665839) and relebactam, aims to potentiate the activity of various beta-lactams against multidrug-resistant organisms mdpi.commdpi.com. While these newer BLIs are often combined with more recent cephalosporins or carbapenems, their advancements contribute to the broader understanding of how to overcome beta-lactam resistance, which could indirectly benefit the future utility of this compound if specific effective combinations emerge.

Beyond BLIs, novel drug delivery systems themselves contribute to combating resistance by enabling higher local drug concentrations at the infection site, which can potentially overcome resistance mechanisms or reduce the selective pressure that drives resistance development nih.gov. For instance, hydroxyapatite-based porous nanocarriers loaded with this compound are being investigated for their potential against multidrug-resistant E. coli, S. aureus, and P. aeruginosa acs.org.

Advanced PK/PD Modeling for Personalized this compound Therapy

Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling is crucial for optimizing this compound therapy, moving towards personalized dosing strategies that maximize efficacy while minimizing the risk of resistance development mdpi.comfrontiersin.org. Population PK models are being developed to better understand this compound's disposition in diverse patient populations, including those with invasive Staphylococcus aureus infections, allowing for more precise dosing adjustments nih.govresearchgate.net. These models can reduce bias, handle sparse data, and incorporate patient-specific variables for predicting future treatments nih.gov.

Studies have shown that continuous infusion of this compound can significantly improve pharmacological target attainment (e.g., maintaining unbound drug concentrations above the pathogen's MIC) compared to intermittent bolus infusions, especially in patients with augmented renal clearance nih.gov. This highlights the importance of PK/PD-guided strategies in achieving optimal drug exposure. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool gaining traction for predicting antibiotic disposition in specific populations, such as pediatric patients, and for optimizing age-specific dosing strategies by accounting for developmental changes in organ function mdpi.commdpi.com. Monte Carlo simulations are frequently employed in these analyses to calculate the probability of target attainment (PTA) for various this compound dosing regimens, especially in patients with high body weight where altered pharmacokinetics are observed nih.govnih.gov. The integration of artificial intelligence and machine learning approaches into PK/PD simulations is an emerging area that holds significant potential for real-time dose optimization and enhancing the precision of antimicrobial therapy mdpi.com.

Role of this compound in Global Antimicrobial Stewardship Initiatives

This compound plays a vital role in global antimicrobial stewardship (AMS) initiatives, which are coordinated strategies aimed at promoting the judicious use of antimicrobials to preserve their effectiveness and combat the development of multidrug-resistant organisms mdpi.comresearchgate.netnih.govnih.govbsac.org.uknih.govmtapsprogram.org. As a first-generation cephalosporin (B10832234), this compound is often recommended as a first-line agent for surgical prophylaxis due to its favorable spectrum of activity, safety profile, and cost-effectiveness oup.com.

AMS programs actively promote the appropriate use of this compound, thereby reducing the reliance on broader-spectrum antibiotics, which contributes to minimizing selective pressure for resistance oup.commtapsprogram.org. Initiatives have demonstrated success in increasing this compound use for surgical prophylaxis in accordance with clinical guidelines, leading to a decrease in the use of less appropriate, broader-spectrum agents like ceftriaxone (B1232239) mtapsprogram.org. The "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health, is integral to comprehensive AMS efforts, emphasizing interdisciplinary collaboration to address AMR mdpi.comnih.govbsac.org.uk. Future directions in this area involve continued education and training for healthcare professionals globally to accelerate changes in antimicrobial prescribing practices, and the establishment of robust, integrated AMS programs across various healthcare settings mtapsprogram.orgoup.com.

Comprehensive Meta-Analyses and Systematic Reviews of this compound Clinical Data

Comprehensive meta-analyses and systematic reviews are essential for synthesizing existing clinical evidence on this compound, identifying knowledge gaps, and guiding future research to refine clinical guidelines. Recent systematic reviews and meta-analyses have evaluated this compound's efficacy in various surgical contexts and for specific infections. For instance, a meta-analysis comparing this compound to other cephalosporins (cefoxitin or cefotetan) for surgical site infection (SSI) prevention in hysterectomy indicated a potentially higher SSI risk with this compound, though this finding was tempered by limitations of older randomized controlled trials (RCTs) that often featured non-standardized dosing and durations of prophylaxis cambridge.org. Conversely, another meta-analysis concluded that this compound is as effective as cefuroxime, cefamandole, and ceftriaxone in preventing SSIs across a broader range of surgical procedures, supporting its continued use due to its efficacy, cost, and safety profile nih.gov.

In the context of treating methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia, a systematic review and meta-analysis of observational studies suggested that this compound might be non-inferior to antistaphylococcal penicillins for mortality outcomes and potentially associated with less toxicity medrxiv.org. Furthermore, systematic reviews assessing target site this compound concentrations in orthopedic and trauma extremity surgery have highlighted variations in drug penetration, suggesting that current prophylactic doses might be insufficient in certain distal anatomical locations and indicating a need for further research into optimal dosing strategies tandfonline.com. These ongoing efforts in evidence synthesis are critical for informing best practices, addressing inconsistencies in the literature, and pinpointing areas where further high-quality clinical trials are needed to optimize this compound's therapeutic application.

Q & A

Q. How should cefazolin dosing be optimized in obese patients to account for altered pharmacokinetics (PK) and pharmacodynamics (PD)?

Methodological Answer:

  • Studies recommend adjusting this compound doses in patients >120 kg to 9 g/day (vs. 3–6 g/day) to address PK/PD changes caused by obesity. Key parameters include serum/CSF concentration monitoring and renal function assessment. Data collection via REDCap ensures standardized capture of comorbidities, nephrotoxic drug interactions, and clinical outcomes .
  • Analytical Tools: Use HPLC-MS for serum/CSF quantification (LLOQ: 0.025 mg/L, accuracy: 85–115%) and 1-compartment PK modeling to estimate elimination rates and trough/peak concentrations .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) with UV or tandem MS detection is standard. For serum/CSF:
  • Protein precipitation followed by quadratic calibration curves (1/x weighting) .
  • Validation requires intra-batch accuracy (85–115%) and CV ≤15% .
    • Case Example: In PK studies, centrifuging CSF samples at 2500 rpm for 20 minutes ensures cell-free supernatant for reliable analysis .

Q. Is there significant cross-reactivity between this compound and penicillin allergies?

Methodological Answer:

  • Meta-analysis of 77 studies (n=6,147) shows dual allergy rates of 0.7% (unconfirmed penicillin allergy) vs. 3.0% (confirmed allergy). Use graded challenges or skin testing in high-risk cohorts.
  • Key Data: Bayesian models (95% CrI: 0.1–1.7%) and surgical cohort analysis (0.1% dual allergy) support this compound’s safety in penicillin-allergic patients .

Q. How does this compound compare to antistaphylococcal penicillins (ASPs) for MSSA bacteremia?

Methodological Answer:

  • Retrospective cohort studies (propensity-score-matched) show no difference in treatment failure rates (15% vs. 15% at 12 weeks) but fewer adverse events with this compound (0% vs. 17% discontinuation).
  • Key Metrics: Meta-analyses favor this compound for reduced nephrotoxicity (OR: 0.4) and mortality (RR: 0.7) .

Advanced Research Questions

Q. What is the clinical relevance of the this compound inoculum effect in MSSA infections?

Methodological Answer:

  • In vitro studies show reduced this compound efficacy at high bacterial loads (e.g., >10⁵ CFU/mL). Animal models (rat endocarditis) demonstrate this compound’s inferiority to nafcillin (mean log₁₀ CFU reduction: 1.8 vs. 5.3, P=0.005) unless Bla-cured strains are used .
  • Clinical Strategy: Stepwise therapy (ASPs followed by this compound) mitigates inoculum effects in high-burden infections .

Q. How does this compound penetrate the cerebrospinal fluid (CSF) in CNS infections?

Methodological Answer:

  • Prospective PK studies in patients with external ventricular drains (EVDs) show CSF concentrations <10% of serum levels. Optimal dosing requires 2 g IV q8h to maintain CSF levels above MIC₉₀ for S. aureus (2 mg/L).
  • Data Source: CSF samples collected pre/post-dosing intervals, analyzed via HPLC-MS with log-linear trapezoidal PK modeling .

Q. What is the impact of dialysis modality on this compound clearance?

Methodological Answer:

  • Hemodialysis (HD): Post-HD dosing (20 mg/kg) achieves predialysis concentrations ≥70 mg/L (conventional HD) vs. 41.6 mg/L (high-flux HD). Therapeutic drug monitoring (TDM) is critical .
  • Peritoneal dialysis (PD): Dialysate flow rate (DFR) correlates with clearance (kel: =0.89). High DFR (>5.5 mL/min) necessitates dose escalation .

Q. Can continuous-flow manufacturing improve this compound production for research use?

Methodological Answer:

  • Novel continuous-flow synthesis reduces waste by 40% and cost by 25% vs. batch processing. Validated via real-time HPLC monitoring and scale-up trials (1–5 kg/day output) .

Data Synthesis and Contradictions

  • Safety in MSSA Endocarditis: Observational studies report no mortality difference between this compound and ASPs, but meta-analyses note heterogeneity in IE patient subgroups .
  • Ethiopian Access: Despite STG/EML recommendations, this compound is absent from procurement lists due to supply chain gaps (2020–2023) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefazolin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cefazolin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.